4-Phenylthiazole-2-carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-phenyl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSGNNVYFOPYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397710 | |
| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-44-9 | |
| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylthiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 4-Phenylthiazole-2-carboxylic Acid: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4-phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the necessary starting materials, comprehensive experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound and its derivatives are key structural motifs in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The efficient synthesis of this scaffold is therefore a critical aspect of drug discovery and development. The most prevalent and reliable method for constructing the 4-phenylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction. This guide focuses on a two-step approach: the initial formation of an ester precursor, followed by its hydrolysis to the final carboxylic acid.
Primary Synthesis Route: A Two-Step Approach
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to create an ester of the target molecule, which is then hydrolyzed in the second step to yield the final carboxylic acid.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate
The initial and crucial step is the condensation reaction between a thioamide and an α-halo ester. The key starting materials for this step are:
-
Thiobenzamide: This reagent provides the phenyl group at the 2-position of the thiazole ring.
-
Ethyl Bromopyruvate or Ethyl 2-Chloroacetoacetate: These reagents provide the carbon backbone for the thiazole ring and the ester functionality at the 4-position.
The reaction proceeds via a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Step 2: Hydrolysis of Ethyl 4-Phenylthiazole-2-carboxylate
The second step involves the hydrolysis of the ester group to a carboxylic acid. This is a standard organic transformation, typically achieved under basic or acidic conditions.
The overall synthetic workflow is depicted in the diagram below:
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of Methyl 2-Phenylthiazole-4-carboxylate
This protocol describes the synthesis of the methyl ester precursor.
Materials:
-
Thiobenzamide
-
Methyl bromopyruvate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Toluene
-
Hexane
Procedure:
-
A solution of thiobenzamide (4.0g, 29.2 mmol) in THF (80 mL) is treated dropwise with methyl bromopyruvate (7.6g, 39 mmol).[1]
-
The reaction mixture is heated at reflux for 18 hours.[1]
-
The reaction is then concentrated under vacuum.[1]
-
The residue is diluted with ethyl acetate and washed sequentially with water (1x) and brine (1x).[1]
-
The organic layer is dried over anhydrous magnesium sulfate.[1]
-
The residue obtained after concentration is purified by silica gel chromatography (4.5 x 11 cm, 20% EtOAc/toluene), followed by a second purification with 20% EtOAc/hexane.[1]
-
The title material is obtained after concentration as a yellow oil.[1]
Hydrolysis to 2-p-Tolylthiazole-4-carboxylic Acid (Analogous Procedure)
While a specific protocol for the hydrolysis of 4-phenylthiazole-2-carboxylate was not found, the following procedure for a structurally similar compound, 2-p-tolylthiazole-4-carboxylic acid, can be adapted.
Materials:
-
2-p-Tolylthiazole-4-carboxylic acid ester
-
Aqueous Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
Procedure:
-
The starting ester is dissolved in a mixture of methanol and aqueous lithium hydroxide.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the methanol is evaporated under reduced pressure.
-
The aqueous residue is acidified (e.g., with HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of the ester precursor.
| Product | Starting Materials | Solvent | Reaction Time | Yield | Reference |
| Methyl 2-phenylthiazole-4-carboxylate | Thiobenzamide, Methyl bromopyruvate | THF | 18 hours | 77% | [1] |
| Ethyl 4-methyl-2-(substituted-phenyl)-5-thiazolecarboxylate | 3-Cyano-4-isobutoxythiobenzamide, Ethyl 2-chloroacetoacetate | - | - | >99.0% purity | [2] |
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process commencing with the Hantzsch synthesis of its corresponding ester, followed by hydrolysis. The primary starting materials, thiobenzamide and an α-halopyruvate ester, are commercially available. The provided protocols and data offer a solid foundation for researchers and professionals in the field of drug development to efficiently synthesize this valuable heterocyclic compound. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
An In-Depth Technical Guide to 4-Phenylthiazole-2-carboxylic Acid (CAS 59020-44-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound with the CAS number 59020-44-9, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the potential mechanisms of action and signaling pathways implicated in the therapeutic effects of this class of compounds.
Physicochemical Properties
This compound is a white crystalline powder. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59020-44-9 | |
| Molecular Formula | C₁₀H₇NO₂S | |
| Molecular Weight | 205.24 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 93-97 °C | |
| Purity | ≥ 96% | |
| Storage Conditions | 0-8 °C |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically commencing with the Hantzsch thiazole synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate
This protocol is adapted from the general Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-phenylthiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Hydrolysis to this compound
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 4-phenylthiazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 4-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of methanol (or THF) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Biological Activities and Applications in Drug Development
Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology and inflammatory diseases.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 4-phenylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity of Selected 4-Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |
| Ureido-substituted 4-phenylthiazole analog | HepG2 | 0.62 | [1][2] |
| 2-p-tolylthiazole-4-carboxamide derivative | SKNMC | 10.8 | [3] |
| 2-p-tolylthiazole-4-carboxamide derivative | Hep-G2 | 11.6 | [3] |
| Ru(II) and Os(II) metallacycles | A549, SW480, CH1/PA-1 | Low µM range | [4] |
| 2-Amino-4-phenylthiazole derivatives | Various cancer cell lines | 10 - 1000 nM | [5] |
| Substituted 2-phenylthiazole-4-carboxamides | T47D, Caco-2, HT-29 | < 10 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SKNMC)
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a further 24-48 hours.[3]
-
After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Derivatives of 4-phenylthiazole have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like p38 MAP kinase and by reducing the production of pro-inflammatory cytokines such as TNF-α.[7][8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v)
-
Test compound (4-phenylthiazole derivative)
-
Standard anti-inflammatory drug (e.g., Nimesulide)[8]
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce edema.[8]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathways
While the precise signaling pathways modulated by this compound itself are not yet fully elucidated, studies on its derivatives have provided insights into potential mechanisms of action.
-
IGF1R Inhibition: Certain ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key player in cancer cell proliferation and survival.[1][2]
-
p38 MAP Kinase Inhibition: Some 4-phenyl-5-pyridyl-1,3-thiazole analogues have been shown to inhibit p38 MAP kinase, a critical component of the cellular response to inflammatory stimuli. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[7]
-
MyD88 Inhibition: Certain 2-amino-4-phenylthiazole analogues have been found to disrupt the dimerization of the Myeloid differentiation primary response 88 (MyD88) protein, which is a key adaptor protein in Toll-like receptor (TLR) signaling, thereby preventing inflammatory responses.[9]
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility and the diverse range of biological activities associated with this scaffold make them attractive candidates for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of these compounds. Further studies are warranted to fully elucidate the mechanisms of action and to identify specific quantitative data for the parent compound, which will be crucial for its potential clinical translation.
References
- 1. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development.
Chemical Identity and Structure
This compound is an organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. Its structural information is fundamental to understanding its chemical behavior and potential interactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-phenyl-1,3-thiazole-2-carboxylic acid |
| CAS Number | 59020-44-9 |
| Molecular Formula | C₁₀H₇NO₂S |
| SMILES | O=C(O)c1sc(c2ccccc2)n1 |
| InChI | InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key physicochemical data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 205.24 g/mol | [1] |
| Melting Point | 93-97 °C (decomposes) | [1] |
| Boiling Point | 431.5 °C at 760 mmHg | ChemBK |
| logP (predicted) | 2.5 | PubChem |
| pKa (predicted) | 4-5 (typical for carboxylic acids) | [2][3][4] |
| Appearance | White crystalline powder | [1] |
| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water. | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of an organic solid can be determined using a melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.
Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the partition coefficient.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically pH 7.4) that have been pre-saturated with each other.
-
Add a small aliquot of the stock solution to a known volume of the n-octanol/water system in a flask. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
The flask is securely capped and shaken gently at a constant temperature (usually 25 °C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
After shaking, the mixture is centrifuged to ensure complete separation of the two phases.
-
A sample is carefully withdrawn from both the n-octanol and the aqueous phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an ionizable compound.
Protocol:
-
A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Biological and Pharmacological Context
Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Derivatives of 2-phenylthiazole-4-carboxylic acid, in particular, have been investigated for various therapeutic applications.
Notably, the 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a novel and potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[6] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. This makes this compound and its analogs promising candidates for the development of new treatments for these conditions.
Furthermore, other thiazole-containing compounds have demonstrated a wide range of pharmacological effects, including:
-
Anticancer activity: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial properties: Thiazoles have been explored for their antibacterial and antifungal activities.
-
Anti-inflammatory effects: Certain thiazole compounds exhibit anti-inflammatory properties.
The diverse biological activities associated with the thiazole nucleus underscore the potential of this compound as a lead compound for further optimization and development in various therapeutic areas.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the initial stages of a drug discovery program focused on a compound like this compound, targeting a specific enzyme such as xanthine oxidase.
Caption: Drug discovery workflow for this compound.
Conclusion
This compound is a versatile molecule with a rich chemical and pharmacological profile. This guide has provided a detailed summary of its physicochemical properties, along with standardized protocols for their experimental determination. The established and potential biological activities of this compound and its derivatives highlight its importance as a scaffold in the ongoing search for novel therapeutic agents. The presented workflow offers a logical framework for the systematic evaluation of this and similar compounds in a drug discovery context. It is anticipated that this comprehensive guide will aid researchers in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. optibrium.com [optibrium.com]
- 3. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
- 5. chembk.com [chembk.com]
- 6. asianpubs.org [asianpubs.org]
Spectroscopic Profile of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-Phenylthiazole-2-carboxylic acid (C₁₀H₇NO₂S), a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The spectral data for this compound has been compiled and is presented below. These values are crucial for the structural elucidation and verification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.57 | Singlet | 1H | Carboxylic Acid (-COOH) |
| 8.38 - 7.89 | Multiplet | 2H | Phenyl Protons |
| 7.68 - 7.55 | Multiplet | 1H | Phenyl Proton |
| 7.47 | Triplet | 2H | Phenyl Protons |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. The data was acquired in a deuterated chloroform (CDCl₃) solvent.[1]
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | Carboxylic Acid Carbon (C=O) |
| 133.8 | Phenyl Carbon |
| 130.2 | Phenyl Carbon |
| 129.3 | Phenyl Carbon |
| 128.5 | Phenyl Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For carboxylic acids, key absorptions include a very broad O–H stretch and a strong C=O stretch.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3300 - 2500 | O-H Stretch | Very Broad |
| 1760 - 1690 | C=O Stretch | Strong |
| 1320 - 1210 | C-O Stretch | Medium |
| 1440 - 1395 | O-H Bend | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight. The monoisotopic mass of this compound is 205.01974 Da.[4]
| Adduct | m/z |
| [M+H]⁺ | 206.02702 |
| [M+Na]⁺ | 228.00896 |
| [M-H]⁻ | 204.01246 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation : A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.[1]
-
Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.
IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or dissolved in a suitable solvent.
-
Data Acquisition : The sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.
-
Spectrum Generation : A plot of absorbance or transmittance versus wavenumber (cm⁻¹) is generated, which is the IR spectrum.
Mass Spectrometry
-
Sample Introduction and Ionization : A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can generate both positive ([M+H]⁺) and negative ([M-H]⁻) ions.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.
Caption: Workflow for compound characterization.
References
4-Phenylthiazole-2-carboxylic Acid: A Technical Overview for Researchers
For Immediate Release: This technical guide provides an in-depth overview of 4-Phenylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering key data, potential synthetic approaches, and a conceptual workflow for its investigation.
Core Molecular Data
This compound is a stable, white crystalline powder.[1] Its fundamental molecular properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.24 g/mol | [1] |
| CAS Number | 59020-44-9 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 93-97 ºC (decomposes) | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
General Proposed Synthesis via Hantzsch Reaction
The synthesis of 4-phenylthiazole derivatives often begins with the reaction between an α-haloketone and a thioamide.[2] For this compound, a potential pathway could involve the reaction of a 2-halo-1-phenylethanone derivative with a thiooxalamide derivative, followed by hydrolysis.
Note: The following is a generalized protocol for the synthesis of a 2-amino-4-phenylthiazole, a common precursor, adapted from standard procedures.[2][3] The synthesis of the target carboxylic acid would require subsequent modifications.
Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (0.2 mol) and acetophenone (0.1 mol) in a suitable solvent such as ethanol.[3]
-
Addition of Halogen: To this mixture, add iodine (0.1 mol).[3]
-
Reflux: Heat the reaction mixture to reflux for approximately 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The mixture is then poured into an ammonium hydroxide solution.[3]
-
Purification: The resulting crude product is then recrystallized from a suitable solvent like methanol to yield the purified 2-amino-4-phenylthiazole.[3]
To obtain this compound from such a precursor, further synthetic steps, such as a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis, would be necessary.
Research Applications and Biological Significance
This compound and its derivatives are versatile compounds with a broad spectrum of applications:
-
Pharmaceutical Development: The thiazole scaffold is a core structure in many biologically active compounds.[4] Derivatives have been investigated for their potential as anti-inflammatory, analgesic, antifungal, and anticancer agents.[1][5][6] Specifically, the isomer 2-phenylthiazole-4-carboxylic acid has been identified as a potent inhibitor of xanthine oxidase, a target for the treatment of hyperuricemia and gout.[7]
-
Agrochemicals: This class of compounds has been explored for use as fungicides in agricultural applications.[5]
-
Material Science: The compound can be incorporated into polymers and coatings to enhance their durability and resistance.[5]
Conceptual Research Workflow
The investigation of novel thiazole derivatives in a drug discovery context typically follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates this conceptual process.
Caption: A generalized workflow for the discovery and development of novel thiazole-based therapeutic agents.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Phenylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Phenylthiazole-2-carboxylic acid. In the absence of extensive published quantitative data for this specific compound, this document focuses on the underlying principles governing its solubility and presents established, robust methodologies for its experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct thorough solubility studies.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound incorporating a phenyl ring, a thiazole ring, and a carboxylic acid functional group. Such structures are of significant interest in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility. In drug development, solubility affects formulation, bioavailability, and therapeutic efficacy. For chemical synthesis and material applications, it dictates solvent selection for reactions, purification, and processing. Therefore, a thorough understanding of the solubility profile of this compound in various solvents is essential for its practical application.
Theoretical Framework for Solubility
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:
-
Molecular Structure: The molecule possesses both polar and non-polar characteristics.
-
The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents like water and alcohols.[1][2]
-
The phenyl group (-C₆H₅) and the thiazole ring are largely non-polar (hydrophobic), which contributes to solubility in non-polar organic solvents.[3]
-
The overall solubility in a given solvent will be a balance between these competing structural features.[2][3]
-
-
Effect of pH (Aqueous Solubility): As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.[4][5]
-
In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
In neutral or basic solutions (higher pH), the carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻).[4][5] This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[4][5]
-
-
Solvent Properties ("Like Dissolves Like"):
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents can interact via dipole-dipole forces. The thiazole ring's nitrogen and sulfur atoms may also participate in these interactions.
-
Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents, driven primarily by the hydrophobic phenyl and thiazole moieties.
-
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts.
-
Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is typically determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[6][7][8]
-
Kinetic solubility is determined by methods where a compound, often dissolved in a stock solvent like DMSO, is added to an aqueous buffer, and the concentration at which precipitation occurs is measured.[9][10][11] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions but are useful for high-throughput screening in early drug discovery.[11][12]
-
Quantitative Solubility Data
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Polar Protic | Water (pH 3.0) | 25 | Shake-Flask | ||
| Water (pH 7.4) | 25 | Shake-Flask | |||
| Water (pH 9.0) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Polar Aprotic | Acetonitrile | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| THF | 25 | Shake-Flask | |||
| Non-polar | Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
Experimental Protocols
The determination of thermodynamic solubility is most reliably achieved using the Shake-Flask Method , which is considered the gold standard.[13][14][15]
4.1. The Shake-Flask Method for Thermodynamic Solubility
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated solution is quantified using a suitable analytical technique.[15]
Detailed Protocol:
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials. An excess is critical to ensure a saturated solution is formed.
-
To each vial, add a precise volume of the desired solvent (e.g., 1-5 mL). Use a calibrated pipette for accuracy.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The equilibration time should be confirmed by sampling at different intervals (e.g., 24, 48, 72 hours) and demonstrating that the measured concentration no longer changes.[7]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
Carefully remove a sample of the supernatant (the clear, saturated solution) without disturbing the solid material at the bottom.
-
To ensure complete removal of any undissolved micro-particles, the supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[7][10]
-
-
Quantification:
-
Accurately dilute the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
4.2. Analytical Quantification Methods
A. UV-Visible Spectroscopy
Principle: This method is suitable as the phenyl and thiazole rings constitute a chromophore that absorbs light in the UV region. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the solute.[16][17]
Protocol:
-
Determine λ_max (Wavelength of Maximum Absorbance): Prepare a dilute, known concentration of this compound in the solvent of interest. Scan this solution across a range of UV wavelengths (e.g., 200-400 nm) to find the λ_max.[18]
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).[16][17]
-
Measure Unknown Sample: Measure the absorbance of the appropriately diluted, saturated solution at λ_max.
-
Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
B. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and specific method for separating and quantifying compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.[19][20][21]
Protocol:
-
Method Development: Develop a suitable HPLC method. A typical starting point would be:
-
Column: C18 reversed-phase column.[22]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to ensure the analyte is protonated) and an organic solvent (e.g., acetonitrile or methanol).[21]
-
Detection: UV detector set at the λ_max of the compound (e.g., determined by a photodiode array detector).
-
Flow Rate: ~1 mL/min.
-
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.
-
Analyze Unknown Sample: Inject the same fixed volume of the appropriately diluted, saturated solution.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample based on its peak area. Multiply by the dilution factor to find the solubility.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method coupled with HPLC analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. longdom.org [longdom.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. shimadzu.com [shimadzu.com]
- 20. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 21. HPLC analysis of organic acids using a novel stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scioninstruments.com [scioninstruments.com]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and Historical Background of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of thiazole compounds, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to their crucial role in landmark pharmaceuticals, this document provides a detailed overview for professionals in drug discovery and development. We will delve into the foundational synthetic methods, the elucidation of their presence in vital natural products, and the dawn of their therapeutic applications, supported by experimental protocols, quantitative data, and logical diagrams to illuminate the key milestones in the history of this versatile scaffold.
The Genesis of a Scaffold: The Hantzsch Thiazole Synthesis
The story of thiazole chemistry begins in 1887 with the pioneering work of German chemist Arthur Hantzsch. His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing the thiazole ring and remains a fundamental tool in heterocyclic chemistry to this day.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This discovery opened the door to the systematic exploration of thiazole derivatives and their properties.
Experimental Protocol: Hantzsch's Synthesis of 2-amino-4-phenylthiazole
This protocol is a representative example of the classic Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring at a gentle boil for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]
-
Filter the resulting precipitate through a Büchner funnel, washing the solid with water.[1]
-
Allow the collected solid to air dry on a watch glass.
Thiazole in Nature's Arsenal: Thiamine and Penicillin
The significance of the thiazole ring escalated dramatically with its discovery as a key component of essential biomolecules. These findings underscored the biological importance of this heterocycle and paved the way for its exploration in medicine.
The Thiazole Moiety of Thiamine (Vitamin B₁)
The quest to understand and cure the debilitating disease beriberi led to the isolation and structural elucidation of thiamine (Vitamin B₁). American chemist Robert R. Williams played a pivotal role in this endeavor. After years of painstaking work, in 1935, he deduced the structure of thiamine, revealing it to be composed of a pyrimidine ring and a thiazole moiety linked by a methylene bridge.[2][3][4] He named the molecule "thiamine" to reflect the presence of sulfur (thio-) and an amino group.[2][5] Williams and his team confirmed the structure by achieving its chemical synthesis in 1936.[5][6]
The Fused Thiazolidine Ring of Penicillin
The accidental discovery of penicillin by Alexander Fleming in 1928 marked a revolution in medicine.[7] However, the complex structure of this "wonder drug" remained a puzzle for over a decade. The definitive structural elucidation was achieved in 1945 by Dorothy Hodgkin and her team using X-ray crystallography.[1][8][9] Her groundbreaking work revealed the presence of a unique and highly strained β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[8][9][10] This discovery was critical for understanding penicillin's mechanism of action and for the subsequent development of semi-synthetic penicillins.
The Rise of Synthetic Thiazoles: Sulfathiazole and the Sulfa Drugs
The discovery of Prontosil in the 1930s by Gerhard Domagk ushered in the era of antibacterial sulfonamides, or "sulfa drugs".[8] This spurred the synthesis of thousands of sulfanilamide derivatives in search of more potent and less toxic agents. Among these, sulfathiazole, which incorporates a 2-aminothiazole moiety, emerged as a highly effective antibacterial agent in the late 1930s.[8] Before the widespread availability of penicillin, sulfathiazole was a critical weapon against bacterial infections.[8]
Experimental Protocol: Historical Synthesis of Sulfathiazole
A common industrial synthesis of sulfathiazole during its peak usage is outlined below.
Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride
-
Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature.
-
The reaction mixture is then carefully poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
The crude product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of N-acetylsulfathiazole
-
The p-acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in the presence of a base such as pyridine.
Step 3: Hydrolysis to Sulfathiazole
-
The resulting N-acetylsulfathiazole is hydrolyzed by heating with hydrochloric acid to remove the acetyl protecting group.
-
The reaction mixture is then neutralized to precipitate the final sulfathiazole product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 86-89 | 100 g/L (20 °C) |
| 2,4-Dimethylthiazole | C₅H₇NS | 113.18 | Not applicable | Slightly soluble |
| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | 200-204 | Insoluble |
Table 1: Physicochemical Properties of Early Thiazole Compounds. [11][12][13][14][15][16]
| Bacterial Species | Sulfathiazole Derivative MIC (mmol) |
| Staphylococcus aureus | 4.10 x 10⁻³ |
| Vibrio cholerae | 4.10 x 10⁻³ |
Expanding the Synthetic Toolkit: The Cook-Heilbron Thiazole Synthesis
In 1947, Alan H. Cook and Sir Ian Heilbron reported a novel method for the synthesis of 5-aminothiazoles.[18][19] The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[18] This method provided a valuable alternative to the Hantzsch synthesis, particularly for accessing 5-aminothiazole derivatives, which were previously a relatively unknown class of compounds.[18]
Experimental Workflow: Cook-Heilbron Synthesis
Conclusion: A Legacy of Discovery and a Future of Innovation
The journey of thiazole compounds, from their first synthesis by Hantzsch to their discovery in essential natural products and their development as life-saving drugs, represents a remarkable chapter in the history of science. The foundational work outlined in this guide laid the groundwork for the continued exploration of thiazole chemistry, which has led to a vast array of compounds with diverse applications in medicine, agriculture, and materials science. The historical background of thiazole serves as a testament to the power of fundamental chemical research and its profound impact on human health and technology. The ongoing development of novel synthetic methods and the exploration of new biological targets for thiazole derivatives ensure that this versatile heterocycle will remain a focal point of research for years to come.
References
- 1. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 2. Robert R. Williams - Wikipedia [en.wikipedia.org]
- 3. Robert R. Williams [sigmaxi.org]
- 4. invent.org [invent.org]
- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 9. nobelprize.org [nobelprize.org]
- 10. iycr2014.org [iycr2014.org]
- 11. chembk.com [chembk.com]
- 12. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 19. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Structural Analysis of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Phenylthiazole-2-carboxylic Acid
This compound (CAS 59020-44-9) is a heterocyclic compound with the molecular formula C₁₀H₇NO₂S. Its structure, featuring a phenyl ring attached to a thiazole-carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry. Thiazole rings are present in numerous pharmacologically active compounds, and theoretical studies of their electronic and structural properties are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating molecular properties at the atomic level, offering insights that complement experimental data.
Computational Methodology (Experimental Protocols)
The following section details a robust and widely accepted computational workflow for the theoretical analysis of this compound, derived from methodologies reported for similar heterocyclic systems.
Geometry Optimization
The primary step in any theoretical structural analysis is to find the molecule's most stable three-dimensional conformation (i.e., the structure at its lowest energy state).
-
Method: Density Functional Theory (DFT). DFT methods are well-suited for this purpose, offering a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set provides a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) to account for non-spherical electron density.
-
Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Procedure: An initial structure of this compound is built. The geometry is then optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their energetic minimum. A frequency calculation is subsequently performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties include:
-
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.
-
Atomic Charges: Mulliken population analysis is a standard method to calculate the partial charge distribution on each atom, which is crucial for understanding electrostatic interactions.[1]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[3][4][5]
The workflow for such a theoretical analysis is depicted in the diagram below.
Predicted Molecular Structure and Properties (Data Presentation)
The following tables present the types of quantitative data that would be obtained from the computational workflow described above.
Note: The numerical values in these tables are illustrative placeholders based on typical values for similar structures and are not from a published computational study on this compound. They serve to demonstrate how the results of such an analysis would be structured.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Lengths (Å) | C(thiazole)-S | 1.72 |
| C(phenyl)-C(thiazole) | 1.48 | |
| C(thiazole)=N | 1.32 | |
| C(carboxyl)-C(thiazole) | 1.49 | |
| C=O | 1.21 | |
| O-H | 0.97 | |
| Bond Angles (°) | C-S-C (thiazole ring) | 89.5 |
| C-C(phenyl)-C(thiazole) | 120.1 | |
| C(thiazole)-C(carboxyl)=O | 124.0 | |
| Dihedral Angle (°) | Phenyl-Thiazole Twist | 25.0 |
Table 2: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| Energy of HOMO | -6.5 |
| Energy of LUMO | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Atomic Charge (e) |
| S1 (Thiazole) | +0.15 |
| N3 (Thiazole) | -0.45 |
| O (Carbonyl) | -0.55 |
| O (Hydroxyl) | -0.60 |
| H (Hydroxyl) | +0.40 |
Visualization of Electronic Properties
Visual representations are critical for interpreting the results of quantum chemical calculations. The diagrams below illustrate the logical relationships between key theoretical concepts.
Molecular Electrostatic Potential (MEP) Map
An MEP map visually represents the charge distribution across the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The spatial distribution of the HOMO and LUMO orbitals indicates the likely regions of electron donation and acceptance, respectively.
Conclusion
This guide outlines the standard theoretical framework for a comprehensive structural and electronic analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, charge distribution, and reactivity. This information is invaluable for understanding its chemical behavior and for guiding the development of novel derivatives with tailored biological activities. While specific calculated data for this molecule is not currently available in the literature, the methodologies presented here provide a clear and robust pathway for its future computational investigation.
References
- 1. Mulliken [cup.uni-muenchen.de]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]
- 5. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Probing the Pharmacological Landscape of 4-Phenylthiazole-2-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. While direct and extensive mechanism of action studies on the parent compound are not widely published, a wealth of research on its derivatives has illuminated multiple pathways through which this chemical class exerts its therapeutic effects. This technical guide provides an in-depth overview of the known mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. The primary activities associated with this scaffold are anticancer, anti-inflammatory, and enzyme inhibitory actions.
Anticancer Mechanisms of Action
Derivatives of 4-phenylthiazole have demonstrated significant potential as anticancer agents, operating through several distinct molecular pathways. The primary mechanisms identified include the induction of apoptosis via caspase activation and the inhibition of key signaling kinases.
One of the prominent anticancer mechanisms for phenylthiazole derivatives is the induction of apoptosis, a form of programmed cell death. Studies have suggested that these compounds can activate caspase-3, a key executioner caspase in the apoptotic cascade.[1] Another significant avenue of anticancer activity is the inhibition of tyrosine kinases.[1] More specifically, ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R), a critical node in cancer cell proliferation and survival signaling.[2]
Signaling Pathway for Anticancer Activity
Caption: Anticancer signaling pathways of 4-phenylthiazole derivatives.
Anti-inflammatory and Analgesic Mechanisms of Action
A significant body of research points to the potent anti-inflammatory and analgesic properties of 4-phenylthiazole derivatives, primarily through the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[3] The inhibition of these two enzymes leads to an increase in the endogenous levels of anti-inflammatory and analgesic lipid mediators.
sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and analgesic properties.[3] By inhibiting sEH, 4-phenylthiazole derivatives prevent the conversion of EETs to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[3] Simultaneously, inhibition of FAAH prevents the breakdown of anandamide (AEA), an endocannabinoid with analgesic and anti-inflammatory effects.[4] The synergistic action of increasing both EETs and AEA levels is believed to be the cornerstone of the therapeutic effects observed with these compounds.
Another key anti-inflammatory mechanism involves the disruption of the MyD88 homodimer, which is a crucial adapter protein in Toll-like receptor (TLR) signaling pathways that drive inflammatory responses.[5]
Signaling Pathway for Anti-inflammatory Activity
Caption: Anti-inflammatory pathways of 4-phenylthiazole derivatives.
Other Enzyme Inhibitory Activities
Beyond their roles in cancer and inflammation, derivatives of this compound have been identified as inhibitors of other key enzymes, highlighting the therapeutic versatility of this scaffold.
Specifically, 2-phenylthiazole-4-carboxylic acid has been discovered as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This finding suggests its potential for the treatment of hyperuricemia and gout.[6] Furthermore, certain 2-phenylthiazole derivatives have been developed as inhibitors of CYP51, a crucial enzyme in fungal ergosterol biosynthesis, indicating their promise as antifungal agents.[7]
Quantitative Data
The following tables summarize the reported in vitro activities of various 4-phenylthiazole derivatives.
Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4c (p-nitro derivative) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| Compound 4d (m-chloro derivative) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Ureido-substituted analog (Compound 27) | HepG2 (Hepatocarcinoma) | 0.62 ± 0.34 | [2] |
Table 2: Enzyme Inhibitory Activity of 4-Phenylthiazole Derivatives
| Compound | Enzyme | IC50 (nM) | Reference |
| Compound 4p (p-methyl derivative) | human FAAH | 11.1 | [3] |
| Compound 4p (p-methyl derivative) | human sEH | 2.3 | [3] |
| 2-phenylthiazole-4-carboxylic acid analog | Xanthine Oxidase | 48.6 | [6] |
Experimental Protocols
Synthesis of 2-p-Tolylthiazole-4-carboxylic acid[1]
-
Thioamide Formation: p-Toluonitrile is treated with ammonium sulfide in DMF at room temperature to yield 4-methylbenzothioamide.
-
Thiazole Ring Formation: The resulting thioamide is reacted with bromopyruvic acid and calcium carbonate in dry ethanol under an argon atmosphere at room temperature for 30 hours.
-
Purification: The ethanol is evaporated under reduced pressure, and the resulting solid is purified.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.
-
Incubation: The cells are incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylthiazole derivatives (0.1-25 µM) and incubated for another 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength to determine cell viability.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutics. While the parent molecule's mechanism of action is not extensively detailed in the current literature, its derivatives have been shown to target a range of biological pathways involved in cancer, inflammation, and metabolic disorders. The primary mechanisms elucidated for its derivatives include induction of apoptosis and inhibition of tyrosine kinases for anticancer effects, and dual inhibition of sEH and FAAH, as well as disruption of MyD88 dimerization for anti-inflammatory and analgesic activities. Furthermore, inhibition of xanthine oxidase and CYP51 highlights the broader enzymatic inhibitory potential of this chemical class. This guide provides a foundational understanding for researchers and drug developers to further explore and exploit the therapeutic potential of 4-phenylthiazole-based compounds.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to offer a clearer understanding of the underlying mechanisms and methodologies.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of compounds with potent anticancer activity, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2]
Data Presentation: In Vitro Cytotoxicity and Enzyme Inhibition
The anticancer efficacy of novel thiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50 (nM) | Reference |
| Series 1 | |||||
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | 150 | [3] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | - | - | [3] |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | - | - | [3] |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | - | - | [3] |
| 5 | HepG2 (Liver) | 26.8 ± 1.62 | - | - | [3] |
| Series 2 | |||||
| 10b | A549 (Lung) | 4.2 | EGFR | 40.7 ± 1.0 | [1] |
| 10b | H441 (Lung) | 4.8 | VEGFR-2 | 78.4 ± 1.5 | [1] |
| 10d | A549 (Lung) | 2.9 | EGFR | 32.5 ± 2.2 | [1] |
| 10d | H441 (Lung) | 3.8 | VEGFR-2 | 43.0 ± 2.4 | [1] |
| Series 3 | |||||
| 7b | MCF-7 (Breast) | 6.13 | VEGFR-2 | 40.65 | [4] |
| Series 4 | |||||
| 3j | T47D (Breast) | - | PTP1B | 510 ± 150 | [5] |
| 3f | T47D (Breast) | - | PTP1B | 660 ± 380 | [5] |
| 3d | T47D (Breast) | - | PTP1B | 930 ± 510 | [5] |
| Series 5 | |||||
| 8 | MCF-7 (Breast) | 3.36 - 6.09 µg/ml | Aromatase | - | [6] |
| Series 6 | |||||
| 3b | HL-60(TB) (Leukemia) | 2.32 | PI3Kα | 86 ± 5 | [7] |
| 3e | HL-60(TB) (Leukemia) | 2.29 | mTOR | 221 ± 14 | [7] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
This assay determines the ability of thiazole derivatives to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, the test thiazole derivative at various concentrations, a substrate peptide, and ATP.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase domain.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with thiazole derivatives.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the thiazole derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). For example, one study found that compound 4c increased the percentage of early apoptosis in treated MCF-7 cells by 22.39% and late apoptosis by 9.51% compared to the untreated control.[3]
Signaling Pathways
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development.[12][13] Some thiazole derivatives have been shown to inhibit this pathway.[13]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[14][15][16][17]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1 | |||||
| 11 | S. aureus | 150-200 | A. niger | 150-200 | [15] |
| 12 | S. aureus | 125-150 | A. niger | 125-150 | [15] |
| 13 | S. aureus | 50-75 | A. niger | 50-75 | [15] |
| 14 | E. coli | 50-75 | A. niger | 50-75 | [15] |
| Series 2 | |||||
| 11 (amino sub.) | S. aureus | 6.25-12.5 | A. fumigatus | 6.25-12.5 | [14] |
| 16 | E. coli | 1.56-6.25 | - | - | [14] |
| Series 3 | |||||
| 2a | S. aureus (MRSA) | 1-2 | A. fumigatus (azole resistant) | - | [17] |
| 2b | S. aureus (MRSA) | 1-2 | C. auris | - | [17] |
| 5a | S. aureus (MRSA) | - | C. auris | - | [17] |
| Series 4 | |||||
| 3a | E. coli | 4.88 | C. albicans | 156.25 | [16] |
| 3a | S. aureus | 4.88 | - | - | [16] |
| 8a | S. aureus | 9.77 | - | - | [16] |
| Series 5 | |||||
| 56 | S. aureus | 8-16 | C. albicans | 32 | [18] |
| 57-60 | P. aeruginosa | 15.625-31.25 | - | - | [18] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial twofold dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response.[19][20][21][22][23][24]
Data Presentation: In Vivo Anti-inflammatory Activity and In Vitro Enzyme Inhibition
| Compound ID | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | Target Enzyme | IC50 (µM) | Reference |
| Series 1 | ||||||
| 29b | Carrageenan-induced rat paw edema | - | 44 | - | - | [20] |
| 16 | Carrageenan-induced rat paw edema | - | 60.82 ± 1.96 (at 6h) | - | - | [20] |
| 1a | Serotonin-induced edema | ED50 = 43.5 | - | - | - | [20] |
| Series 2 | ||||||
| 3c | Carrageenan-induced rat paw edema | - | Appreciable | - | - | [24] |
| Series 3 | ||||||
| 9a | - | - | - | COX-1 | 0.42 | [19] |
| 9a | - | - | - | COX-2 | 10.71 | [19] |
| 9b | - | - | - | COX-1 | 0.32 | [19] |
| 9b | - | - | - | COX-2 | 9.23 | [19] |
| Series 4 | ||||||
| 2a | - | - | - | COX-1 | 2.65 | [21][22] |
| 2a | - | - | - | COX-2 | 0.95 | [21][22] |
| 2b | - | - | - | COX-1 | 0.239 | [21][22] |
| 2b | - | - | - | COX-2 | 0.191 | [21][22] |
Experimental Protocols
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Grouping and Dosing: Divide rats into groups and administer the test thiazole derivatives orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treated group compared to the control group.
This assay measures the ability of thiazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add the test thiazole derivatives at various concentrations to the wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the peroxidase activity of COX by measuring the appearance of an oxidized colorimetric substrate at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Signaling Pathways
The COX and LOX pathways are two major enzymatic pathways in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[25][26][27][28][29]
Caption: COX and LOX inflammatory pathways and points of inhibition by thiazole derivatives.
Antiviral Activity
The development of new antiviral drugs is crucial to combat viral infections. Thiazole derivatives have been reported to possess antiviral activities against a range of viruses.[30][31][32][33][34]
Data Presentation: Antiviral Activity
The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 7 | Vaccinia virus (Lederle strain) | HEL | 7 | [30][32] |
| 52 | Bovine Viral Diarrhoea Virus (BVDV) | - | 6.6 µM | [33] |
| Gly-Thz-rimantadine | Influenza virus A/Hongkong/68 | - | 0.11 | [34] |
Experimental Protocol: Antiviral Screening Assay
A general protocol for in vitro antiviral screening is outlined below. The specific details may vary depending on the virus and cell line used.
Protocol:
-
Cell Culture: Plate susceptible host cells in a 96-well plate and grow to confluence.
-
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of various concentrations of the thiazole derivative.
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Assessment of Viral Replication: Quantify the extent of viral replication. This can be done by various methods, such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually scoring the virus-induced cell damage.
-
Plaque Reduction Assay: Counting the number of viral plaques.
-
Viral Antigen/Nucleic Acid Quantification: Using techniques like ELISA or qPCR to measure viral components.
-
-
Data Analysis: Determine the EC50 value of the compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the biological activity screening of novel thiazole derivatives.
Caption: General workflow for anticancer activity screening of thiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. wjpmr.com [wjpmr.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenylthiazole-2-carboxylic Acid Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 4-phenylthiazole-2-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocols and data are intended to facilitate the exploration of this chemical scaffold for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a multi-step process, commencing with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations to introduce diversity for SAR studies.
Protocol 1: Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate
This protocol outlines the synthesis of the key intermediate, ethyl 4-phenylthiazole-2-carboxylate, via the Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure ethyl 4-phenylthiazole-2-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-phenylthiazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1N)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of methanol or THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the organic solvent using a rotary evaporator.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Alternatively, extract the acidified aqueous layer with dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Protocol 3: Amide Coupling for Derivative Synthesis
This protocol details the general procedure for synthesizing a library of amide derivatives from this compound for SAR studies.
Materials:
-
This compound
-
A diverse range of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents (e.g., DCC, HATU)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (as an additive)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)
-
Standard workup and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the coupling agent, EDC (1.2 equivalents), and the additive, HOBt or DMAP (0.1-1 equivalent).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents).
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Experimental Workflows
General Synthesis Workflow
The overall synthetic strategy for generating a library of this compound derivatives for SAR studies is depicted below.
Caption: Synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives of this compound can be screened against various biological targets to establish a structure-activity relationship. This information is crucial for optimizing lead compounds.
Anticancer Activity
Derivatives of 4-phenylthiazole have shown promising cytotoxic activity against various cancer cell lines. The SAR studies often focus on the nature and position of substituents on the phenyl ring and the amide moiety.[1][2]
Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives (IC₅₀ in µM)
| Compound | R Group (Amide) | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| Derivative 1 | -NH-(4-chlorophenyl) | 15.3 | 22.1 | 18.5 | [1] |
| Derivative 2 | -NH-(4-methoxyphenyl) | 10.8 | 14.7 | 12.3 | [1] |
| Derivative 3 | -NH-(4-nitrophenyl) | 8.5 | 9.2 | 7.9 | [1] |
| Oxime 21 | - | 5.42 | - | - | [2] |
| Oxime 22 | - | 2.47 | - | - | [2] |
| Carbohydrazide 25 | - | 8.05 | - | - | [2] |
| Cisplatin | - | 11.71 | - | - | [2] |
Note: The specific structures of the derivatives beyond the R group are detailed in the cited references.
SAR Insights for Anticancer Activity:
-
Electron-withdrawing groups on the phenyl ring of the amide moiety, such as nitro groups, tend to enhance cytotoxic activity.[1]
-
The presence of an oxime moiety has been shown to significantly increase antiproliferative activity in lung cancer cells.[2]
-
Carbohydrazide derivatives also exhibit potent anticancer effects.[2]
Antimicrobial Activity
4-Phenylthiazole derivatives have also been investigated for their antibacterial and antifungal properties.[3][4]
Table 2: Antimicrobial Activity of 4-Phenylthiazole Derivatives (MIC in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 6a | S. aureus | 125 | C. albicans | 250 | [3] |
| Derivative 6b | S. aureus | 125 | C. albicans | 250 | [3] |
| Derivative 6h | S. aureus | 250 | C. albicans | >1000 | [3] |
| Nitro-substituted | B. subtilis | 4.51 | A. niger | 4.32 | [4] |
| Ceftizoxime | S. aureus | 125 | - | - | [3] |
| Fluconazole | - | - | C. albicans | 250-1000 | [3] |
Note: The specific structures of the derivatives are detailed in the cited references.
SAR Insights for Antimicrobial Activity:
-
The nature of the substituent at the 2-position of the thiazole ring significantly influences antimicrobial activity.[3]
-
Nitro groups on the phenyl ring have been associated with improved antibacterial and antifungal efficacy.[4]
-
The overall lipophilicity of the molecule can play a role in its ability to penetrate microbial cell membranes.
Signaling Pathway in Pain and Inflammation
Many 4-phenylthiazole derivatives have been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are key enzymes in the signaling pathways of pain and inflammation.[5][6][7]
FAAH and sEH Signaling Cascade
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), which has analgesic and anti-inflammatory effects.[6][7] sEH metabolizes epoxyeicosatrienoic acids (EETs), which also possess anti-inflammatory and analgesic properties.[5] By dually inhibiting FAAH and sEH, the levels of both AEA and EETs are elevated, leading to a synergistic therapeutic effect.
Caption: FAAH and sEH signaling pathways in pain and inflammation.
By understanding the synthesis, SAR, and underlying biological mechanisms of this compound derivatives, researchers can more effectively design and develop novel drug candidates for a range of therapeutic applications.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Phenylthiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiazole-2-carboxylic acid is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the potential of phenylthiazole carboxylic acid derivatives as potent inhibitors of various enzymes and as cytotoxic agents against cancer cell lines, suggesting that this compound itself may be a valuable scaffold for drug discovery.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as both a targeted enzyme inhibitor and a broad-spectrum anticancer agent. The protocols are designed for adaptation to automated HTS platforms.
Data Presentation: Profile of this compound and its Analogs
The following tables summarize the biological activities of close analogs of this compound, providing a rationale for the proposed screening strategies and benchmarks for hit validation.
Table 1: Enzyme Inhibitory Activity of Phenylthiazole Carboxylic Acid Analogs
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 2-Phenylthiazole-4-carboxylic acid | Xanthine Oxidase | Biochemical | 48.6 | Allopurinol | 2,840 |
| Analog A | SIRT2 | Biochemical | 7,000 | AGK2 | 3,500 |
| Analog B | EGFR | Kinase Assay | 15,000 | Gefitinib | 20 |
Table 2: Anticancer Activity of Phenylthiazole Carboxylic Acid Analogs
| Compound ID | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Analog C | A549 | Lung Carcinoma | Cell Viability | 5.42 | Cisplatin | 11.71 |
| Analog D | T47D | Breast Cancer | Cell Viability | <10 | Doxorubicin | 0.5 |
| Analog E | Caco-2 | Colorectal Cancer | Cell Viability | <10 | 5-Fluorouracil | 4.5 |
Mandatory Visualizations
Signaling Pathway Diagrams
The Versatility of 4-Phenylthiazole-2-carboxylic Acid: A Building Block for Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Phenylthiazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its rigid thiazole core, substituted with a phenyl group, provides a valuable scaffold for the development of novel therapeutic agents. This structural motif is present in a variety of biologically active molecules exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The carboxylic acid functionality at the 2-position of the thiazole ring offers a convenient handle for further chemical modifications, most commonly through amide bond formation, allowing for the exploration of diverse chemical space and the optimization of biological activity.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Agents: Numerous studies have reported the synthesis and evaluation of 4-phenylthiazole-2-carboxamides as potent anticancer agents.[3][4] These compounds have demonstrated cytotoxicity against various cancer cell lines, including breast, colon, and neuroblastoma.[4] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the AKT and TGF-β pathways, which are often dysregulated in cancer.
-
Antimicrobial Agents: The 4-phenylthiazole scaffold is a recognized pharmacophore in the design of new antimicrobial agents.[2] Amide derivatives of this compound have been synthesized and tested against a range of bacterial and fungal pathogens, demonstrating notable activity.[5]
-
Dual sEH/FAAH Inhibitors: 4-Phenylthiazole-based compounds have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[6] The simultaneous inhibition of these two enzymes is a promising strategy for the management of pain and inflammation.[7] Structure-activity relationship (SAR) studies have revealed that the 4-phenylthiazole moiety is well-tolerated by both enzymes, leading to inhibitors with low nanomolar potency.[8]
Experimental Protocols
Synthesis of 4-Phenylthiazole-2-carboxamides
A common application of this compound is its conversion to a variety of amide derivatives. The following is a general protocol for the amide coupling reaction.
Protocol 1: General Amide Coupling using EDC and HOBt
This protocol describes the synthesis of an amide derivative from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous acetonitrile or dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DCM.
-
Add the desired amine (1.0-1.2 eq), HOBt (0.1-1.0 eq), and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature and add EDC (1.0-1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenylthiazole-2-carboxamide.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Experimental Workflow for Amide Synthesis
Caption: A step-by-step workflow for the synthesis of 4-phenylthiazole-2-carboxamides.
Data Presentation
The biological activity of various derivatives of this compound is summarized below.
Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c (p-nitro derivative) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [4] |
| 4d (m-chloro derivative) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [4] |
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [9] |
| Ruthenium(II) complex | A549 (Lung) | Low µM range | [10][11] |
| Osmium(II) complex | SW480 (Colon) | Low µM range | [10][11] |
Table 2: Antimicrobial Activity of 4-Phenylthiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chloro analog | Bacterial strains | Significant activity | [5] |
| Methyl analog | Bacterial strains | Significant activity | [5] |
| Compound 3l (phenyl derivative) | Candida albicans | 2 | [12] |
| Various derivatives | Staphylococcus aureus | 256 | [9] |
Table 3: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| SW-17 | human FAAH | 9.8 | [7] |
| human sEH | 2.5 | [7] | |
| Analog 6o | human FAAH | 9.8 | [8] |
| human sEH | 2.5 | [8] |
Signaling Pathways
Certain 4-phenylthiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression.
Caption: Inhibition of the TGF-β signaling pathway by a 4-phenylthiazole derivative.
AKT Signaling Pathway
The PI3K/AKT signaling pathway is a major regulator of cell survival, proliferation, and metabolism. Its overactivation is a common feature of many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway by a 4-phenylthiazole derivative.
Conclusion
This compound stands out as a privileged scaffold in the design and synthesis of novel, biologically active compounds. Its synthetic accessibility and the ease of modification of its carboxylic acid group make it an attractive starting point for the development of new drug candidates targeting a variety of diseases. The continued exploration of derivatives based on this versatile building block holds significant potential for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of 4-Phenylthiazole-2-carboxylic Acid in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer effects.[1] Derivatives of 4-phenylthiazole-2-carboxylic acid, in particular, have emerged as a promising class of compounds in the design of novel anticancer agents. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, operating through diverse mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression and survival.[1][2]
This document provides a detailed overview of the application of this compound and its derivatives in anticancer drug design, complete with quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Quantitative Data Summary
The anticancer activity of various 4-phenylthiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: In Vitro Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives[1]
| Compound | A549 (Lung Adenocarcinoma) IC50 (µM) | H69 (Small Cell Lung Cancer) IC50 (µM) | H69AR (Drug-Resistant SCLC) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) |
| 21 | 5.42 | - | - | 14.63 |
| 22 | 2.47 | - | - | 37.99 |
| 25 | 8.05 | - | - | 10.69 |
| 26 | 25.4 | - | - | 13.75 |
| Cisplatin | 11.71 | - | - | 5.57 |
| Doxorubicin | - | - | - | 3.82 |
Table 2: In Vitro Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives[3]
| Compound | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a (ortho-nitro) | - | - | >25 |
| 4b (meta-nitro) | 15.3 ± 1.12 | - | >25 |
| 4c (para-nitro) | 10.8 ± 0.08 | - | >25 |
| 4d (meta-chloro) | - | 11.6 ± 0.12 | >25 |
| Doxorubicin | - | 5.8 ± 1.01 | - |
Table 3: In Vitro Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives[4]
| Compound | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT29 (Colon) IC50 (µM) | Karpas299 (Lymphoma) IC50 (µM) |
| 5b | 21.33 | 9.56 | 2.01 | - |
| 5g | 30.56 | 18.14 | 5.22 | 25.93 |
| 5l | >40 | >40 | >40 | >40 |
Table 4: In Vitro Anticancer Activity of a Naphthalene-azine-thiazole Hybrid[2]
| Compound | OVCAR-4 (Ovarian Cancer) IC50 (µM) | OCE1 (Normal Ovarian) IC50 (µM) | PI3Kα Inhibition IC50 (µM) |
| 6a | 1.569 ± 0.06 | 31.89 ± 1.19 | 0.225 ± 0.01 |
| Alpelisib | - | - | 0.061 ± 0.003 |
Mechanism of Action and Signaling Pathways
Derivatives of this compound exert their anticancer effects by targeting various cellular processes and signaling pathways.
One key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway , which is frequently hyperactivated in cancer and plays a critical role in cell proliferation, survival, and growth.[2] Certain thiazole derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[2]
Another important target is the Transactivation response (TAR) RNA-binding protein 2 (TRBP) , which is involved in microRNA biosynthesis.[3][4] A 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, has been shown to disrupt the TRBP-Dicer interaction, leading to the suppression of oncogenic miR-21 biosynthesis.[3] This, in turn, increases the expression of tumor suppressor proteins PTEN and Smad7, inhibiting the AKT and TGF-β signaling pathways and thereby reducing cancer cell proliferation and migration.[3]
Furthermore, some derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF1R) , which are crucial for cancer cell growth and survival.[1][5] Molecular docking studies have suggested that these compounds can bind to the active sites of these receptors, inhibiting their activity.[1][5]
The induction of apoptosis , or programmed cell death, is another significant mechanism. Thiazole derivatives have been observed to increase the percentage of apoptotic cells in both early and late stages, as well as increase cell death via necrosis.[6] This is often accompanied by an arrest of the cell cycle at various phases, such as the G2/M phase.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-phenylthiazole derivatives.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis.
Example: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid [7]
-
Thioamide Formation: Treat p-toluonitrile with ammonium sulfide in DMF at room temperature to form the corresponding thioamide derivative.
-
Cyclization: React the obtained thioamide with bromopyruvic acid and calcium carbonate in dry ethanol under an argon atmosphere. Stir the reaction mixture at room temperature for 30 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the ethanol under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 2-p-tolylthiazole-4-carboxylic acid.
Caption: General workflow for the synthesis of a this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, Hep-G2) in 96-well plates at a density of 8,000-10,000 viable cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-phenylthiazole derivatives (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Conclusion
This compound and its derivatives represent a versatile and potent scaffold for the development of novel anticancer therapeutics. The structure-activity relationship studies of these compounds have provided valuable insights for designing more effective and selective agents.[8] The diverse mechanisms of action, including the targeting of critical signaling pathways and the induction of apoptosis, underscore the significant potential of this class of compounds in oncology drug discovery. Further optimization of these derivatives could lead to the development of clinical candidates with improved efficacy and safety profiles for the treatment of various cancers.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fungicidal Activity of 4-Phenylthiazole-2-carboxylic Acid Derivatives in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fungicidal activity of 4-phenylthiazole-2-carboxylic acid derivatives against key agricultural pathogens. This document includes a summary of their efficacy, detailed experimental protocols for in vitro and in vivo evaluation, and insights into their potential mechanisms of action. While specific data on the parent compound, this compound, is limited in the reviewed literature, numerous studies have demonstrated the potent antifungal properties of its derivatives.
Introduction
Fungal diseases in crops represent a significant threat to global food security. The development of novel and effective fungicides is crucial for sustainable agriculture. Phenylthiazole derivatives have emerged as a promising class of compounds with significant antifungal activity against a broad spectrum of plant pathogens. This document outlines the application and evaluation of these compounds in an agricultural context.
Quantitative Data Summary
The fungicidal efficacy of various this compound derivatives has been evaluated against several important plant pathogenic fungi. The following tables summarize the 50% effective concentration (EC₅₀) values, a measure of a compound's potency, as reported in the literature. Lower EC₅₀ values indicate higher antifungal activity.
Table 1: In Vitro Fungicidal Activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid Derivatives [1]
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) of Reference |
| Z1 | Sclerotinia sclerotiorum | 0.35 | Carbendazim | 0.36 |
| Z10 | Rhizoctonia solani | 2.28 | Ferimzone | 10.50 |
Table 2: In Vitro Fungicidal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [2]
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) of Reference |
| E4 | Magnaporthe oryzae | 1.66 | Isoprothiolane | 3.22 |
| E10 | Magnaporthe oryzae | 2.01 | Isoprothiolane | 3.22 |
| E14 | Magnaporthe oryzae | 2.26 | Isoprothiolane | 3.22 |
| E17 | Magnaporthe oryzae | 1.45 | Isoprothiolane | 3.22 |
| E23 | Magnaporthe oryzae | 1.50 | Isoprothiolane | 3.22 |
| E26 | Magnaporthe oryzae | 1.29 | Isoprothiolane | 3.22 |
| E27 | Magnaporthe oryzae | 2.65 | Isoprothiolane | 3.22 |
Table 3: In Vitro Fungicidal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety [3][4]
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) of Reference |
| 5b | Sclerotinia sclerotiorum | 0.51 | Carbendazim | 0.57 |
| 5b | Rhizoctonia solani | >50 | Thifluzamide | 27.24 |
| 5h | Sclerotinia sclerotiorum | >50 | Carbendazim | 0.57 |
| 5i | Sclerotinia sclerotiorum | >50 | Carbendazim | 0.57 |
| 5p | Sclerotinia sclerotiorum | >50 | Carbendazim | 0.57 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the fungicidal activity of this compound derivatives.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method to determine the direct inhibitory effect of a compound on the vegetative growth of a fungus.
Materials:
-
Pure cultures of target fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (this compound derivatives)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in a minimal amount of DMSO to prepare a stock solution of known concentration.
-
Poisoned Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Also, prepare a control plate containing PDA with the same concentration of DMSO used in the treatments.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC₅₀ Determination: The EC₅₀ value can be determined by probit analysis of the inhibition percentages at different concentrations.
In Vivo Antifungal Activity: Detached Leaf Assay
This method assesses the protective and curative activity of a compound on plant tissue.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., soybean leaves for Sclerotinia sclerotiorum)
-
Test compound solutions at various concentrations
-
Mycelial plugs (5 mm) of the target fungus
-
Moist chambers (e.g., plastic boxes with wet paper towels)
-
Atomizer or sprayer
Procedure:
-
Leaf Collection and Preparation: Detach healthy leaves from the host plant and wash them gently with sterile distilled water. Place them adaxial side up in a moist chamber.
-
Protective Activity:
-
Spray the leaves with the test compound solutions until runoff.
-
Allow the leaves to air dry.
-
After 24 hours, place a 5 mm mycelial plug of the target fungus on the center of each leaf.
-
-
Curative Activity:
-
Place a 5 mm mycelial plug of the target fungus on the center of each leaf.
-
After 24 hours of incubation, spray the leaves with the test compound solutions.
-
-
Control: Include a control group of leaves sprayed with water or a solvent control.
-
Incubation: Incubate the moist chambers at a suitable temperature (e.g., 20-25°C) with a photoperiod (e.g., 12h light/12h dark).
-
Data Collection: Measure the diameter of the lesion on the leaves after a specific incubation period (e.g., 48-72 hours).
-
Calculation of Control Efficacy: Calculate the control efficacy using the following formula: Control Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] x 100
Mechanism of Action and Signaling Pathways
The precise mechanism of action for all this compound derivatives is not fully elucidated and may vary between compounds. However, evidence suggests that some derivatives may target key fungal-specific biosynthetic pathways, making them attractive candidates for fungicide development.
Potential Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal agents. Some phenylthiazole-containing fungicides are known to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
Potential Inhibition of Chitin Synthesis
Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. The enzymes involved in chitin synthesis are attractive targets for fungicides as they are absent in plants and vertebrates.
References
- 1. Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives [nyxxb.cn]
- 2. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Development of Analytical Methods for 4-Phenylthiazole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of analytical methods for the quantification and stability assessment of 4-Phenylthiazole-2-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry, appearing in various pharmacologically active agents. Robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of potential drug candidates throughout the development process.
The following sections outline protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. Additionally, a protocol for forced degradation studies is provided to establish a stability-indicating method, a critical requirement for regulatory submissions.
Application Note 1: Quantitative Analysis by Reverse-Phase HPLC-UV
This method is suitable for the determination of this compound in bulk drug substance and simple formulations. The principle is based on the separation of the analyte from potential impurities on a C18 stationary phase followed by detection using a UV detector.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Potassium Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Degas before use.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | 0.8% |
Table 2: Validation Summary of the HPLC-UV Method
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Application Note 2: High-Sensitivity Quantification by LC-MS/MS
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This method utilizes the mass-to-charge ratio of the analyte and its fragments for detection, minimizing interference from matrix components.
Experimental Protocol
1. Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): m/z 206.0 -> Product Ion (Q3): m/z 160.0 |
| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₆-phenyl) |
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 3: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | 92% - 105% |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for high-sensitivity quantification of this compound by LC-MS/MS.
Application Note 3: Development of a Stability-Indicating Method
A stability-indicating analytical method is essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] This involves subjecting the API to stress conditions to generate potential degradants.
Experimental Protocol for Forced Degradation Studies
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of this solution to 9 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of this solution to 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of this solution to 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
2. Analysis of Stressed Samples:
Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Application Note 1. The chromatographic method may need to be optimized (e.g., by modifying the mobile phase composition or gradient) to achieve adequate separation of the parent compound from all degradation products.
Data Presentation
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, RT, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 12.1% | 3 |
| Thermal (105°C, 48h) | 5.3% | 1 |
| Photolytic (UV 254nm, 24h) | 9.8% | 2 |
Logical Relationship Diagram
Caption: Logical workflow for the development of a stability-indicating analytical method.
References
Application Notes and Protocols: 4-Phenylthiazole-2-carboxylic Acid in the Synthesis of Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of xanthine oxidase (XO) inhibitors based on the 4-phenylthiazole-2-carboxylic acid scaffold. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout and other metabolic disorders. Consequently, the development of potent and selective xanthine oxidase inhibitors is a critical therapeutic strategy. The thiazole moiety, a core component of the approved drug Febuxostat, is a well-established scaffold for potent xanthine oxidase inhibition.[3] This document outlines the synthetic routes, experimental protocols, and biological evaluation of this compound derivatives as potential xanthine oxidase inhibitors.
Data Presentation
The inhibitory activity of various thiazole derivatives against xanthine oxidase is summarized below. While specific data for this compound derivatives is limited in publicly available literature, the data for isomeric and related thiazole compounds provide valuable structure-activity relationship (SAR) insights.
Table 1: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives
| Compound ID | Scaffold | Substituents | IC50 (µM) | Inhibition Type | Reference |
| Compound 1 | 2-Phenylthiazole-4-carboxylic acid | 3-nitro, 4-isobutoxy on phenyl ring | 0.0486 | Not Reported | [4] |
| Compound 2 | 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid | - | 0.132 | Mixed | [4] |
| Compound 3 | 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | - | 0.084 | Mixed | [4] |
| Compound 4 | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | meta-methoxybenzoxy on phenyl ring | 0.21 | Mixed | [4][5] |
| GK-20 | Thiazole-5-carboxylic acid derivative | Not specified | 0.45 | Not Reported | [6] |
| Compound 100 | 2-(4-bromophenyl)-4-phenylthiazole | p-nitro on the 4-phenyl ring | 0.100 ± 0.08 | Not Reported | [3] |
| Allopurinol | Standard | - | ~2.3 - 7.6 | Competitive | [4] |
| Febuxostat | Standard | - | ~0.0069 - 0.02 | Non-competitive | [3] |
Signaling and Experimental Workflow Diagrams
Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the purine degradation pathway and the role of xanthine oxidase.
Caption: Purine metabolism pathway leading to uric acid production and the point of inhibition by xanthine oxidase inhibitors.
General Synthetic Workflow
This diagram outlines a general synthetic approach for preparing 4-phenylthiazole-2-carboxamide derivatives from this compound.
Caption: General workflow for the synthesis and evaluation of 4-phenylthiazole-2-carboxamide derivatives.
Mechanism of Mixed-Type Inhibition
Several thiazole-based xanthine oxidase inhibitors exhibit a mixed-type inhibition pattern. This mechanism is depicted below.
References
- 1. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed inhibition - Wikipedia [en.wikipedia.org]
- 5. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocols for Amide Coupling Reactions with 4-Phenylthiazole-2-carboxylic acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiazole-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The synthesis of amide derivatives from this compound is a common and critical step in the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for the amide coupling of this compound with various amines, utilizing common coupling reagents. The information herein is intended to guide researchers in achieving efficient and reproducible syntheses.
General Reaction Scheme
The fundamental transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Application Notes and Protocols: 4-Phenylthiazole-2-carboxylic Acid as a Versatile Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiazole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. This class of compounds has demonstrated a wide range of biological activities, making them valuable tools for probing various physiological and pathological processes. Their utility extends from serving as inhibitors of key enzymes to modulating protein-protein interactions, highlighting their potential as versatile molecular probes for target identification, validation, and mechanistic studies. This document provides an overview of the applications of this compound-based probes, along with detailed experimental protocols and data.
The core structure, consisting of a phenyl ring attached to a thiazole carboxylic acid, provides a unique combination of steric and electronic features that can be readily modified to achieve desired potency and selectivity. This adaptability allows for the development of tailored probes for specific biological targets.
Applications as a Molecular Probe
Derivatives of this compound have been successfully employed as molecular probes to investigate several key signaling pathways and enzyme families implicated in cancer, inflammation, and metabolic disorders.
Probing Enzyme Activity and Inhibition
a) Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition:
Certain 4-phenylthiazole analogs have been identified as potent dual inhibitors of sEH and FAAH, two enzymes involved in the regulation of inflammatory and pain signaling pathways.[1] These probes can be used to study the synergistic effects of inhibiting both targets simultaneously and to explore the therapeutic potential of this dual inhibition in preclinical models of pain and inflammation.[1]
b) Xanthine Oxidase (XO) Inhibition:
A novel 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial for uric acid production.[2] Probes based on this scaffold can be utilized to investigate the role of XO in hyperuricemia and gout, and to screen for novel therapeutic agents.[2]
c) Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) Inhibition:
Polysubstituted thiazole derivatives have shown promise as dual inhibitors of SIRT2 and EGFR, two important targets in oncology.[3] Molecular probes derived from this series can be used to dissect the complex signaling networks regulated by these two proteins and to evaluate the efficacy of dual inhibition in cancer models.[3]
Investigating Protein-Protein Interactions
a) TRBP-Dicer Interaction:
A 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, has been developed as a potent inhibitor of the interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer.[4] This interaction is critical for microRNA biosynthesis. CIB-L43 can serve as a molecular probe to study the downstream effects of disrupting this interaction, such as the suppression of oncogenic miR-21 biosynthesis and the subsequent inhibition of cancer cell proliferation and migration.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative this compound derivatives against various biological targets.
| Compound/Derivative | Target(s) | IC50/EC50/KD | Cell Line/Assay Condition | Reference |
| Compound 22 | SIRT2 and EGFR | IC50: 2.47 µM | A549 human lung adenocarcinoma cells | [3] |
| Compound 21 | SIRT2 and EGFR | IC50: 5.42 µM | A549 human lung adenocarcinoma cells | [3] |
| Compound 4p | human FAAH | IC50: 11.1 nM | In vitro enzyme inhibition assay | [1] |
| Compound 4p | human sEH | IC50: 2.3 nM | In vitro enzyme inhibition assay | [1] |
| Compound 8 | Xanthine Oxidase | IC50: 48.6 nM | In vitro enzyme inhibition assay | [2] |
| CIB-L43 | TRBP-Dicer Interaction | IC50: 2.34 µM | Disruption of TRBP-Dicer interaction | [4] |
| CIB-L43 | TRBP Binding Affinity | KD: 4.78 nM | Not specified | [4] |
| CIB-L43 | Inhibitory Activity | EC50: 0.66 nM | Not specified | [4] |
| 3-fluoro analog | Cytotoxicity | IC50: < 10 µg/mL | T47D, Caco-2, HT-29 cell lines | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to generate derivatives of this scaffold is through the Hantzsch thiazole synthesis.
Protocol:
-
Thioamide Formation: React a substituted benzonitrile with ammonium sulfide in a suitable solvent like DMF at room temperature to form the corresponding thioamide.[6]
-
Cyclization: Treat the thioamide derivative with bromopyruvic acid and a base such as calcium carbonate in ethanol. The reaction is typically stirred at room temperature for several hours.[6]
-
Purification: After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-arylthiazole-4-carboxylic acid.[6]
-
Amide Coupling (Optional): The carboxylic acid can be further modified, for instance, by coupling with various anilines using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a microwave-assisted reaction to generate carboxamide derivatives.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the anti-proliferative activity of the synthesized compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, T47D, Caco-2, HT-29) in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for a further 24-72 hours.[3][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compounds against specific enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., sEH, FAAH, XO) and its corresponding substrate in an appropriate assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
References
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Phenylthiazole-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Phenylthiazole-2-carboxylic acid. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing the 4-phenylthiazole core is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the cyclocondensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide. For the synthesis of this compound, the likely route involves the reaction of thiobenzamide with a pyruvate derivative (like bromopyruvic acid) followed by hydrolysis of the resulting ester.
Q2: I am getting a low yield in my Hantzsch thiazole synthesis. What are the potential causes?
A2: Low yields in Hantzsch synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials (α-haloketone and thioamide), suboptimal reaction conditions (temperature, solvent, and reaction time), and the potential for side reactions.[1][2] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.
Q3: How can I improve the yield and reduce the reaction time?
A3: To improve yield and shorten reaction times, consider optimizing the reaction conditions. Microwave-assisted synthesis has been shown to be highly effective, often reducing reaction times from hours to minutes and improving yields.[4] Screening different solvents and the use of catalysts, such as p-toluenesulfonic acid (PTSA), can also enhance the reaction rate and overall yield.[1]
Q4: What are common impurities I might encounter, and how can I minimize them?
A4: Common impurities include unreacted starting materials, the formation of an oxazole byproduct if the thioamide is contaminated with its corresponding amide, and dimerization or polymerization of reactants.[1] To minimize these, ensure the purity of your reactants and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times or excessive heating.
Q5: My final carboxylic acid product is difficult to purify. What purification strategies are recommended?
A5: Purification of the final carboxylic acid can be achieved through recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica gel may be necessary. For acidic compounds, an acid-base extraction can be a powerful purification technique. Dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid is a common and effective method.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation in Hantzsch Condensation
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of 2-bromoacetophenone and thiobenzamide. Impurities can lead to side reactions.[1] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Conventional heating often requires reflux, while microwave synthesis is typically performed at 90-130°C.[2] |
| Incorrect solvent | Perform small-scale solvent screening. Common solvents include ethanol, methanol, and mixtures of ethanol/water.[5][6] |
| Incomplete reaction | Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or increasing the temperature. |
| Thioamide instability | If using acidic conditions, be aware that the thioamide can be unstable. A milder, neutral, or slightly basic condition might be more suitable. |
Issue 2: Formation of Multiple Products (Impurity Issues)
| Possible Cause | Suggested Solution |
| Side reactions | The formation of oxazoles can occur if the thioamide is impure.[1] Use highly pure starting materials. |
| Reaction conditions too harsh | Avoid excessively high temperatures or prolonged reaction times, which can lead to dimerization or polymerization.[1] Monitor the reaction closely by TLC. |
| Incorrect work-up procedure | During work-up, ensure complete neutralization if an acid catalyst is used. The product may be a salt that is soluble in the aqueous phase.[7] |
| Air oxidation | Some intermediates may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Issue 3: Incomplete Hydrolysis of the Ester Intermediate
| Possible Cause | Suggested Solution |
| Insufficient base or acid | Use a stoichiometric excess of the hydrolyzing agent (e.g., NaOH, LiOH, or H₂SO₄). |
| Short reaction time or low temperature | Ester hydrolysis can be slow. Ensure the reaction is heated to reflux for a sufficient period. Monitor by TLC until the starting ester has been consumed. |
| Steric hindrance | If the ester is sterically hindered, more forcing conditions (higher temperature, longer reaction time, stronger base/acid) may be required. |
| Reversibility of acidic hydrolysis | Acid-catalyzed hydrolysis is an equilibrium process. Use a large excess of water to drive the equilibrium towards the carboxylic acid.[8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate (Hantzsch Synthesis)
This protocol is adapted from general Hantzsch synthesis procedures.
Materials:
-
2-Bromoacetophenone
-
Ethyl thiooxamate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
Add ethyl thiooxamate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Ethyl 4-Phenylthiazole-2-carboxylate
This is a general procedure for ester hydrolysis.
Materials:
-
Ethyl 4-phenylthiazole-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
Procedure:
-
Dissolve the ethyl 4-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of NaOH solution (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with HCl until the pH is acidic (pH ~2-3).
-
The this compound should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Data Presentation
Table 1: Optimization of Hantzsch Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Reflux | 8 | Moderate | [4] |
| 2 | Ethanol | Reflux | 2-4 | Good | [9] |
| 3 | Ethanol/Water (1:1) | Reflux | 2-3.5 | 79-90 | [6] |
| 4 | Methanol (Microwave) | 90 | 0.5 | 95 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Phenylthiazole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylthiazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, a common synthetic route involving the reaction of an α-halocarbonyl compound (such as ethyl bromopyruvate) with a thioamide (thiobenzamide), followed by hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Reactants may have degraded. | 1. Ensure the purity of thiobenzamide and ethyl bromopyruvate. Use freshly purified reagents if necessary. |
| 2. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed efficiently. | 2. Gently reflux the reaction mixture, typically between 65-80°C, depending on the solvent.[1] | |
| 3. Insufficient reaction time: The reaction may not have reached completion. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if starting materials are still present. | |
| 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 4. Ethanol or methanol are commonly used and effective solvents for this synthesis.[1][2] | |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Starting materials remain. | 1. Increase reaction time and/or temperature. |
| 2. Formation of side products: Common in Hantzsch synthesis. | 2. Purify the crude product using column chromatography or recrystallization. | |
| 3. Degradation of product or starting materials. | 3. Avoid excessive heating and prolonged reaction times. | |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. | 1. If the product is the ester, it will be soluble in organic solvents. For the carboxylic acid, acidification of the aqueous layer should precipitate the product. |
| 2. Formation of an emulsion during extraction. | 2. Add brine to the separatory funnel to break the emulsion. | |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent or side products can prevent crystallization. | 1. Purify the product by column chromatography.[3] |
| 2. The ester form was isolated: The ethyl or methyl ester of this compound is often an oil at room temperature.[3] | 2. Proceed with the hydrolysis step to obtain the solid carboxylic acid. | |
| Hydrolysis of Ester to Carboxylic Acid is Incomplete | 1. Insufficient base or acid: Not enough hydrolyzing agent was used. | 1. Use a stoichiometric excess of NaOH or LiOH for saponification, or a strong acid like HCl for acid hydrolysis. |
| 2. Short reaction time or low temperature. | 2. Heat the reaction mixture (e.g., reflux) and monitor by TLC until the starting ester spot disappears. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis.[2][4] This typically involves the cyclocondensation of thiobenzamide with an ethyl or methyl bromopyruvate to form the corresponding ester, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the key starting materials for this synthesis?
A2: The key precursors are thiobenzamide and an α-halo-pyruvic acid derivative, most commonly ethyl bromopyruvate or methyl bromopyruvate.[3]
Q3: What are the common impurities I should look out for?
A3: Common impurities include unreacted starting materials (thiobenzamide and ethyl bromopyruvate), the intermediate ethyl 4-phenylthiazole-2-carboxylate (if hydrolysis is incomplete), and potential side products such as 3,5-diphenyl-1,2,4-thiadiazole, which can form from the self-condensation of thiobenzamide.
Q4: How can I purify the final product?
A4: For the final carboxylic acid, purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5] If significant impurities are present, purification of the intermediate ester by silica gel column chromatography prior to hydrolysis is recommended.[3]
Q5: My reaction is not starting. What should I check first?
A5: First, verify the integrity of your starting materials, as α-haloketones can be unstable. Ensure you are using an appropriate solvent (e.g., ethanol) and that the reaction is heated to a gentle reflux.[1] Monitoring by TLC is crucial to confirm if the reaction is proceeding.
Q6: Can I use microwave irradiation for this synthesis?
A6: Yes, microwave-assisted Hantzsch synthesis has been reported and can significantly reduce reaction times and improve yields.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate
This protocol is adapted from standard Hantzsch thiazole synthesis procedures.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiobenzamide (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirring solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the thiobenzamide spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 4-phenylthiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir the mixture at room temperature overnight.
-
Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
References
Technical Support Center: Purification of 4-Phenylthiazole-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Phenylthiazole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Inappropriate solvent choice: The compound may be too soluble at low temperatures or not soluble enough at high temperatures in the chosen solvent. | Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but allow for good crystal formation upon cooling. |
| Presence of co-precipitating impurities: Impurities with similar solubility profiles may crystallize along with the product. | Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool. Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution, heat for a few minutes, and then perform a hot filtration. | |
| Oily Product Instead of Crystals | Supersaturation: The solution is too concentrated, or cooling is too rapid. | Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation. Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. Seeding: Add a small crystal of pure product to the cooled solution to initiate crystallization. |
| Poor Separation in Column Chromatography | Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the target compound from impurities. | TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. A good system will show clear separation between the product spot and impurity spots. Acidification of Eluent: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group, reducing tailing and improving peak shape on silica gel.[1] |
| Column overloading: Too much crude material has been loaded onto the column. | Reduce Load: As a general rule, the amount of crude product should be about 1-2% of the weight of the stationary phase (silica gel). | |
| Co-eluting impurities: An impurity has a similar polarity to the product. | Change Stationary Phase: Consider using a different stationary phase, such as alumina. Alternative Technique: Employ an alternative purification method like recrystallization or acid-base extraction. | |
| Low Yield After Purification | Product loss during transfers: Multiple transfer steps can lead to significant material loss. | Minimize Transfers: Plan the purification workflow to minimize the number of transfers between flasks. Rinse Glassware: Rinse glassware with the solvent to recover any adhered product. |
| Decomposition on silica gel: The acidic nature of silica gel may cause degradation of sensitive compounds. | Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) before packing the column. | |
| Incomplete extraction during workup: The pH of the aqueous layer was not optimal for complete separation. | pH Adjustment: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Subsequently, acidify the aqueous layer to a pH < 4 to precipitate the pure acid.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as thiobenzamide and ethyl bromopyruvate (or related reagents), as well as byproducts from side reactions. Depending on the synthetic route, potential impurities could include the corresponding ethyl ester of the carboxylic acid (if hydrolysis is incomplete) or products from decarboxylation if the reaction is performed at high temperatures.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent depends on the specific impurities present. A good starting point for solvent screening includes alcohols like ethanol or methanol, as well as ethyl acetate.[6] For aromatic carboxylic acids, mixtures of solvents such as toluene/petroleum ether or alcohol/water can also be effective.[7] It is recommended to perform small-scale trials to find the optimal solvent or solvent system.
Q3: How can I effectively remove neutral impurities from my crude this compound?
A3: Acid-base extraction is a highly effective method for removing neutral impurities.[2][3][4][5] The process involves dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt, while neutral impurities remain in the organic layer. The aqueous layer can then be separated, washed with fresh organic solvent to remove any residual neutral impurities, and then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.
Q4: My compound streaks badly on the TLC plate. How can I get a clean spot?
A4: Streaking of carboxylic acids on silica gel TLC plates is common due to the interaction of the acidic proton with the stationary phase. To resolve this, add a small amount of acetic acid or formic acid to your developing solvent (eluent). This will suppress the ionization of your compound and result in a more defined spot.
Q5: What analytical technique is best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of this compound.[8][9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common setup. Purity can be assessed by the relative area of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if they have distinct signals from the product.
Experimental Protocols
Acid-Base Extraction for Removal of Neutral Impurities
Objective: To separate this compound from neutral organic impurities.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water) and the bottom will be the aqueous phase containing the sodium salt of the carboxylic acid.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Wash the combined aqueous layers with a small portion of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).
-
The pure this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Recrystallization Protocol
Objective: To purify this compound by crystallization.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) to just cover the solid.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenylthiazole-2-carboxylic acid Crystallization
This guide provides troubleshooting advice and frequently asked questions for the crystallization of 4-Phenylthiazole-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
This compound is typically a white crystalline powder with a melting point of 93-97 °C (with decomposition).[1]
Q2: Which solvents are suitable for the crystallization of this compound?
-
Alcohols (e.g., Ethanol, Methanol)
-
Aqueous alcohol solutions (e.g., Ethanol/water)[2]
-
Toluene[2]
-
Acetic acid[2]
-
Solvent pairs like Ethyl acetate/Cyclohexane or Acetone/Water[4]
Q3: Can I use a solvent pair for crystallization?
Yes, using a solvent pair is a common technique when no single solvent is ideal.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.[3][4]
Q4: What is "oiling out" and why does it happen?
"Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt before it crystallizes. Oiled out products are often impure because impurities tend to dissolve well in the liquid droplets.[5]
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Problem: No Crystals Form Upon Cooling
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of your compound may be too low.
-
Solution: Try evaporating some of the solvent to increase the concentration.[6] If using a solvent pair, you can add more of the "poor" solvent.
-
-
Supersaturation without nucleation: The solution is supersaturated, but the crystals have not started to form.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.[5][6]
-
Solution 2: Seeding. Add a tiny crystal of the crude or pure this compound to the solution. This "seed" crystal acts as a template for further crystal growth.[5][6]
-
Solution 3: Lower Temperature. Cool the solution to a lower temperature using an ice bath or refrigeration.[6]
-
Problem: The Compound "Oils Out"
Possible Causes & Solutions:
-
High impurity levels: Impurities can lower the melting point of the compound.
-
Solution: Consider purifying the crude material first using another technique (like column chromatography) or performing a hot filtration to remove insoluble impurities. Adding activated charcoal to the hot solution can sometimes help remove colored impurities.[5]
-
-
Solution is too concentrated or cooled too quickly: This can cause the compound to precipitate out of solution above its melting point.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool more slowly.[5] Insulating the flask can help slow the cooling rate.
-
Problem: Crystal Yield is Very Low
Possible Causes & Solutions:
-
Too much solvent was used: An excessive amount of solvent will keep a significant portion of the compound dissolved even at low temperatures.
-
Solution: Before filtering, try evaporating some of the solvent and cooling the solution again to see if more crystals form.
-
-
Premature crystallization: The compound crystallized out of the hot solution during gravity filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to ensure the compound remains dissolved during this step.
-
-
Inappropriate solvent choice: The compound may still be too soluble in the chosen solvent at low temperatures.
-
Solution: Re-evaluate the solvent system. A different solvent or a solvent pair might be more effective.
-
Problem: Crystals are colored or appear impure
Possible Causes & Solutions:
-
Colored impurities present: The crude material contains colored impurities that co-crystallized.
-
Solution: Redissolve the crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Allow the filtered solution to cool and recrystallize.
-
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: Redissolve the crystals and allow them to cool more slowly to form larger, purer crystals.
-
Data Presentation
The following tables provide illustrative data for solubility which can serve as a starting point for solvent screening. Note: This is hypothetical data based on the properties of similar aromatic carboxylic acids and should be confirmed experimentally.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Water | < 0.1 | ~0.5 | Poor solubility overall. May be useful as an anti-solvent. |
| Ethanol | ~2.5 | > 20 | Good potential. A water/ethanol mixture might be optimal. |
| Toluene | ~0.5 | ~10 | Good potential, especially for removing non-polar impurities. |
| Ethyl Acetate | ~3.0 | > 25 | Good potential. Can be paired with hexanes or cyclohexane. |
| Hexane | < 0.1 | < 0.2 | Unsuitable as a primary solvent, but excellent as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid at the boiling point.
-
(Optional) Hot Filtration: If insoluble impurities are present, or if charcoal treatment was used, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Below are diagrams illustrating key workflows and relationships in the crystallization troubleshooting process.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Caption: A standard experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of 4-Phenylthiazole-2-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylthiazole-2-carboxylic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data tables to improve your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My yield of ethyl 4-phenylthiazole-2-carboxylate is low in the Hantzsch thiazole synthesis. What are the possible reasons and how can I improve it?
A1: Low yields in the Hantzsch synthesis of ethyl 4-phenylthiazole-2-carboxylate can stem from several factors. The primary reaction involves the condensation of thiobenzamide with an α-haloketone derivative, typically ethyl bromopyruvate.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of a dimeric byproduct from the α-haloketone. Using a slight excess of the thioamide can help to minimize this.
-
Purity of Reactants: The purity of both thiobenzamide and ethyl bromopyruvate is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of side products. Ensure you are using high-purity starting materials.
-
Reaction Conditions: The choice of solvent and temperature can impact the reaction rate and yield. While various solvents can be used, ethanol or methanol are common choices. Running the reaction under reflux is typical. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[1]
-
Work-up and Purification Losses: Product can be lost during the extraction and purification steps. Ensure complete extraction from the reaction mixture and optimize your purification method (e.g., recrystallization solvent system or chromatography conditions) to minimize losses.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
References
4-Phenylthiazole-2-carboxylic acid solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Phenylthiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. Why is it poorly soluble?
A1: this compound is a white, crystalline solid with a chemical structure that contributes to its limited aqueous solubility. The presence of the non-polar phenyl group and the thiazole ring reduces its favorable interactions with water molecules. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In its undissociated (protonated) form at acidic pH, it is less polar and therefore less soluble in water.
Q2: What is the expected effect of pH on the solubility of this compound?
Q3: In which organic solvents is this compound likely to be soluble?
A3: Due to its chemical structure, this compound is expected to have better solubility in polar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol) are likely to be effective. Its solubility in non-polar solvents like hexane or toluene is expected to be low.
Troubleshooting Guide: Solubility Issues
Issue 1: The compound does not dissolve in my aqueous buffer.
This is a common issue due to the compound's low intrinsic aqueous solubility. The following troubleshooting workflow can help identify a suitable solution.
Caption: Troubleshooting workflow for aqueous solubility issues.
Issue 2: The compound precipitates out of solution over time.
Precipitation after initial dissolution can be due to several factors, including temperature changes, solvent evaporation, or a metastable supersaturated solution.
Troubleshooting Steps:
-
Temperature Control: Ensure the solution is maintained at a constant temperature. A decrease in temperature can significantly reduce solubility.
-
Prevent Evaporation: Keep the solution in a sealed container to prevent the evaporation of the solvent, which would increase the compound's concentration.
-
Metastability: If a supersaturated solution was formed (e.g., by heating and then cooling), precipitation is likely. In this case, it is necessary to determine the true equilibrium solubility at the desired temperature.
Solutions and Experimental Protocols
pH Adjustment
Increasing the pH of the aqueous solution is a primary method to enhance the solubility of carboxylic acids.
Expected Outcome:
| pH Range | Expected Form of Compound | Expected Aqueous Solubility |
| < pKa (estimated < 3) | Predominantly Neutral (R-COOH) | Low |
| > pKa (estimated > 5) | Predominantly Ionic (R-COO⁻) | High |
Experimental Protocol for pH-Dependent Solubility:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Salt Formation
Creating a salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[1][2][3] This is a common and effective strategy for acidic and basic drugs.[1]
Caption: Workflow for the formation of a soluble salt.
Experimental Protocol for Salt Formation:
-
Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve 1 equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) in a minimal amount of a compatible solvent (e.g., water or ethanol).
-
Slowly add the basic solution to the acidic solution while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 1-2 hours).
-
The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.
-
Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum.
-
Confirm salt formation using appropriate analytical techniques (e.g., FTIR, NMR).
Use of Co-solvents
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]
Commonly Used Co-solvents:
| Co-solvent | Properties |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, but can be toxic. |
| Ethanol | Generally well-tolerated in biological systems. |
| Polyethylene Glycol (PEG) 400 | Low toxicity, commonly used in formulations. |
| Propylene Glycol | Another common and low-toxicity co-solvent. |
Experimental Protocol for Co-solvent Systems:
-
Prepare stock solutions of the co-solvent in the primary aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess of this compound to each co-solvent mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached.
-
Filter the samples and analyze the concentration of the dissolved compound in the filtrate.
-
Plot solubility as a function of the co-solvent concentration.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or parts of molecules within their hydrophobic cavity, thereby increasing their apparent aqueous solubility.[4][5]
Caption: Diagram of cyclodextrin inclusion complex formation.
Experimental Protocol for Cyclodextrin Complexation (Phase Solubility Study):
-
Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the vials and agitate them at a constant temperature until equilibrium is achieved (e.g., 48-72 hours).
-
After equilibration, filter the solutions to remove the undissolved compound.
-
Determine the concentration of the dissolved this compound in each filtrate by a suitable analytical method.
-
Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 5. scispace.com [scispace.com]
degradation pathways of 4-Phenylthiazole-2-carboxylic acid under stress conditions
Technical Support Center: 4-Phenylthiazole-2-carboxylic Acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the stability and degradation pathways of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a carboxylic acid group.[1] Its chemical stability is a critical parameter in drug development, as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a reduced shelf-life of the final drug product.[2][3] Understanding its degradation profile under stress conditions is a regulatory requirement and essential for developing a stable pharmaceutical formulation.[2][4]
Q2: What are the primary stress conditions for testing the stability of this compound?
A2: Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to understand the molecule's intrinsic stability.[2] According to ICH guidelines, the primary stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[3][5] These tests help to identify potential degradation products and establish degradation pathways.[3]
Q3: What are the most probable degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its functional groups and related thiazole compounds, several pathways are likely:
-
Decarboxylation: The carboxylic acid group is susceptible to removal (as CO₂), particularly under thermal stress or photolysis.[6][7] Studies on the closely related thiazole-2-carboxylic acid have shown it thermally decomposes to yield CO₂ and thiazole.[8][9][10] Similarly, UV irradiation of other thiazole carboxylic acids has been shown to initiate degradation via decarboxylation.[11]
-
Photolytic Degradation: Thiazole rings, especially those with aryl substituents, can be susceptible to photodegradation.[12] The mechanism may involve a reaction with singlet oxygen, leading to an unstable endoperoxide that subsequently rearranges and can cause cleavage of the thiazole ring.[12][13]
-
Oxidative Degradation: The molecule may be susceptible to oxidation. Advanced oxidation processes are known to degrade thiazole compounds.[14] The primary sites of oxidation could be the thiazole ring itself or the phenyl group, leading to hydroxylated or ring-opened products.
-
Hydrolytic Degradation: The thiazole ring is generally stable to hydrolysis. The carboxylic acid group is already in its hydrolyzed state. Therefore, significant degradation under typical acidic or basic hydrolytic conditions might be limited unless extreme conditions are applied that could force ring opening.
Q4: How can I analyze the samples and identify potential degradation products?
A4: A stability-indicating analytical method is required, which is a validated quantitative procedure that can separate the active ingredient from its degradation products, process impurities, and excipients.[15] The most common technique is High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) detector to check for peak purity.[15][16] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for determining molecular weights and fragmentation patterns.[12][14]
Troubleshooting Guide
Issue 1: I see multiple new peaks in my HPLC chromatogram after stress testing, but the mass balance is poor.
-
Possible Cause 1: Some degradation products may not be UV-active at the wavelength you are using.
-
Solution: Use a PDA detector to analyze the entire UV spectrum for each peak. If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.
-
-
Possible Cause 2: Degradants may be volatile or have poor chromatographic properties (e.g., irreversible adsorption to the column).
Issue 2: The compound shows rapid degradation under photolytic conditions.
-
Possible Cause: The thiazole ring is known to be photosensitive, potentially reacting with singlet oxygen.[12][13]
-
Solution: Confirm this pathway by conducting the experiment in a de-gassed solvent or in the presence of a singlet oxygen quencher like sodium azide.[13] If degradation is reduced, it confirms an oxidative photolytic pathway. For formulation, this indicates the need for light-protective packaging (e.g., amber vials) and potentially the inclusion of antioxidants.[13]
-
Issue 3: I observe no degradation under mild stress conditions.
-
Possible Cause: The molecule may be highly stable, or the stress applied is insufficient. Regulatory guidance suggests aiming for 5-20% degradation to ensure the method is truly stability-indicating.[5]
-
Solution: Gradually increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid/base or the temperature.[5] For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the exposure time. For thermal stress, increase the temperature. Document all conditions systematically.
-
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. The concentration of the drug substance, duration of exposure, and temperature may need to be adjusted to achieve the target degradation of 5-20%.[5]
1. Acid Hydrolysis
-
Objective: To test stability against acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Heat the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, 12, 24 hours).[4]
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
2. Base Hydrolysis
-
Objective: To test stability against alkaline conditions.
-
Procedure:
-
Follow the same procedure as for Acid Hydrolysis, but use 0.1 M NaOH for degradation.[4]
-
At each time point, neutralize the withdrawn sample with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
3. Oxidative Degradation
-
Objective: To test stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
-
Transfer an aliquot into a flask and add an appropriate volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂).[4]
-
Keep the solution at room temperature and protected from light for a specified duration, monitoring the progress of the reaction.[4]
-
Withdraw samples at various time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid drug substance.
-
Procedure:
-
Place a known amount of the solid compound in a petri dish or vial.
-
Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 80°C or higher) for a specified period (e.g., 1-7 days).
-
At each time point, withdraw a sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To assess the drug's sensitivity to light.
-
Procedure:
-
Expose the drug substance (both in solid state and in solution) to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis by HPLC.
-
Data Presentation
Summarize the results of your forced degradation studies in a table to facilitate comparison and analysis.
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation of Parent | No. of Degradants | Major Degradant(s) (RT/m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 80 | |||
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | |||
| Thermal (Solid) | Dry Heat | 7 days | 80 | |||
| Photolytic (Solid) | ICH Q1B Option 2 | - | Room Temp | |||
| Photolytic (Solution) | ICH Q1B Option 2 | - | Room Temp |
Visualizations
Below are diagrams illustrating key workflows and potential chemical pathways relevant to your stability studies.
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting flowchart for unexpected stability study results.
References
- 1. chembk.com [chembk.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenylthiazole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Phenylthiazole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Hantzsch thiazole synthesis can require several hours to reach completion.[1][2] - Temperature: Ensure the reaction is heated to an appropriate temperature, typically reflux in a suitable solvent like ethanol. Some modern variations may utilize microwave heating to reduce reaction times.[3] - Reagent Quality: Use fresh and pure starting materials (2-bromoacetophenone and thiooxamic acid or its ester). Impurities in the starting materials can inhibit the reaction. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent is crucial. While ethanol or methanol are common, other polar solvents can be explored. Ensure the solvent is anhydrous, as water can lead to side reactions. - pH Control: The reaction is sensitive to pH. While generally carried out under neutral or slightly acidic conditions, the presence of strong acids or bases can catalyze side reactions. If starting from an amine salt, a base is required to liberate the free amine for reaction. |
| Side Reactions | - Formation of 2-Amino-4-phenylthiazole: If ammonia is present as an impurity or from the decomposition of reagents, it can react to form the corresponding 2-amino derivative instead of the desired carboxylic acid. Ensure high purity of reagents. - Decarboxylation: The target molecule, this compound, may undergo decarboxylation under harsh thermal conditions, leading to the formation of 4-phenylthiazole. Avoid excessive heating or prolonged reaction times at high temperatures.[4][5] |
| Product Loss During Work-up | - Precipitation: Ensure complete precipitation of the product by adjusting the pH of the solution. The carboxylic acid will be more soluble under basic conditions and precipitate out upon acidification. - Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to either protonate or deprotonate the carboxylic acid for efficient separation from byproducts. Multiple extractions with a suitable organic solvent are recommended. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Purification |
| Unreacted 2-Bromoacetophenone | TLC, 1H NMR (presence of characteristic signals for the starting material). | - Ensure the thioamide component is used in a slight excess. - Purification by recrystallization or column chromatography. |
| 2-Amino-4-phenylthiazole | Mass Spectrometry (different molecular weight), 1H NMR (presence of an amino group signal). | - Use high-purity thiooxamic acid or its ester. - Purification via column chromatography, exploiting the difference in polarity between the amino and carboxylic acid functional groups. |
| 4-Phenylthiazole (Decarboxylation Product) | Mass Spectrometry (lower molecular weight), 1H NMR (absence of the carboxylic acid proton signal). | - Optimize reaction temperature and time to avoid excessive heating. - Purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide derivative (e.g., thiooxamic acid or ethyl thiooxamate).[3]
Q2: My reaction has stalled and is not proceeding to completion. What should I do?
A2: First, verify the quality and stoichiometry of your reagents. If the reagents are of good quality, consider increasing the reaction temperature or switching to a higher-boiling point solvent. Microwave-assisted synthesis can also be an effective method to drive the reaction to completion.[3]
Q3: I am observing a significant amount of 2-amino-4-phenylthiazole as a byproduct. Why is this happening and how can I prevent it?
A3: The formation of 2-amino-4-phenylthiazole suggests a competing reaction with an ammonia source. This could be due to impurities in your thiooxamic acid or its ester, or decomposition of the reagent under the reaction conditions. To minimize this side reaction, ensure you are using high-purity reagents and consider milder reaction conditions.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities are present, column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate with a small percentage of acetic acid) can be effective. The acidic nature of the product should be considered when choosing the mobile phase to avoid streaking on the column.
Q5: Is decarboxylation a significant concern during this synthesis?
A5: Decarboxylation of heteroaromatic carboxylic acids can occur at elevated temperatures.[4][5] While the Hantzsch synthesis is generally conducted under reflux, prolonged heating at high temperatures could potentially lead to the formation of 4-phenylthiazole. It is advisable to monitor the reaction and avoid unnecessarily long reaction times.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Reaction
Materials:
-
2-Bromoacetophenone
-
Ethyl thiooxamate (or Thiooxamic acid)
-
Ethanol (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiooxamate (1.1 equivalents) in anhydrous ethanol.
-
Add 2-bromoacetophenone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
If using ethyl thiooxamate, add a solution of sodium hydroxide (2.0 equivalents) in water and stir at room temperature overnight to hydrolyze the ester.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted 2-bromoacetophenone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Phenylthiazole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenylthiazole-2-carboxylic acid, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: There are two primary routes for the synthesis of this compound that are amenable to scaling up:
-
Route 1: Direct Hantzsch Synthesis. This is a convergent approach where thiobenzamide is reacted with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate, to directly form ethyl 4-phenylthiazole-2-carboxylate. This intermediate is then hydrolyzed to the final carboxylic acid product. This route is often preferred for its efficiency.
-
Route 2: Indirect Synthesis via 2-Amino-4-phenylthiazole. This multi-step route begins with the well-established Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. The 2-amino group is then converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to the carboxylic acid.
Q2: Which route is recommended for large-scale production?
A2: Route 1, the direct Hantzsch synthesis, is generally more advantageous for large-scale production due to its fewer synthetic steps, which typically leads to a higher overall yield and reduced production time and cost. However, the choice of route may also depend on the availability and cost of the starting materials.
Q3: What are the key safety considerations when synthesizing this compound at scale?
A3: Key safety considerations include:
-
Handling of lachrymatory and corrosive materials: 2-Bromoacetophenone and ethyl bromopyruvate are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and these reagents should be handled in a well-ventilated fume hood.
-
Exothermic reactions: The Hantzsch thiazole synthesis can be exothermic. On a large scale, proper temperature control using a reactor with a cooling system is crucial to prevent runaway reactions.
-
Use of hazardous reagents: The Sandmeyer reaction in Route 2 involves the formation of diazonium salts, which can be explosive if allowed to dry. These reactions should be carried out at low temperatures, and the diazonium salt should be used immediately in the next step without isolation. Cyanide salts used in the Sandmeyer reaction are highly toxic. Strict safety protocols for handling and quenching cyanides must be followed.
-
Solvent handling: Large volumes of flammable organic solvents are often used. All equipment should be properly grounded, and sources of ignition should be eliminated.
Troubleshooting Guides
Route 1: Direct Hantzsch Synthesis and Hydrolysis
Issue 1: Low Yield of Ethyl 4-Phenylthiazole-2-carboxylate
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature moderately. |
| Impure starting materials | Ensure the purity of thiobenzamide and ethyl bromopyruvate. Impurities can lead to side reactions. |
| Suboptimal reaction temperature | The reaction can be exothermic. Maintain the optimal temperature range (typically reflux in ethanol) to avoid side product formation. |
| Incorrect stoichiometry | Ensure the correct molar ratios of the reactants are used. A slight excess of the thioamide may be beneficial. |
Issue 2: Difficulties in the Hydrolysis of Ethyl 4-Phenylthiazole-2-carboxylate
| Possible Cause | Troubleshooting Suggestion | | Incomplete hydrolysis | Increase the concentration of the base (e.g., NaOH or KOH) or the reaction temperature. Using a co-solvent like THF or methanol can improve solubility. | | Product degradation | Prolonged exposure to high temperatures and strong base can lead to degradation. Monitor the reaction closely and work it up as soon as it is complete. | | Product isolation issues | The product is a carboxylic acid. Acidify the reaction mixture carefully to a pH of around 2-3 to ensure complete precipitation of the product. |
Route 2: Indirect Synthesis via 2-Amino-4-phenylthiazole
Issue 1: Low Yield in the Sandmeyer Reaction
| Possible Cause | Troubleshooting Suggestion | | Decomposition of diazonium salt | Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Prepare and use the diazonium salt immediately. | | Incomplete diazotization | Ensure complete dissolution of the 2-amino-4-phenylthiazole in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. | | Suboptimal copper catalyst | Use a fresh, high-quality source of copper(I) cyanide. The catalyst should be fully dissolved or suspended in the reaction mixture. |
Issue 2: Incomplete Hydrolysis of 2-Cyano-4-phenylthiazole
| Possible Cause | Troubleshooting Suggestion | | Harsh reaction conditions leading to degradation | Nitrile hydrolysis often requires forcing conditions (strong acid or base and high temperatures). Optimize the reaction time and temperature to maximize conversion while minimizing degradation. | | Formation of stable amide intermediate | The hydrolysis proceeds through an amide intermediate. If the amide is isolated, ensure the conditions for the second hydrolysis step are sufficient for its conversion to the carboxylic acid. | | Difficult product isolation | Similar to Route 1, careful acidification is required to precipitate the carboxylic acid product. Washing with cold water can help remove inorganic salts. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Direct Synthesis | Route 2: Indirect Synthesis |
| Starting Materials | Thiobenzamide, Ethyl bromopyruvate | 2-Bromoacetophenone, Thiourea, NaNO₂, CuCN, Acid/Base |
| Number of Steps | 2 | 3 |
| Typical Overall Yield | Moderate to High | Low to Moderate |
| Key Challenges | Handling of lachrymatory ethyl bromopyruvate, optimization of hydrolysis. | Handling of unstable diazonium salts and toxic cyanides, multi-step process. |
| Scalability | Generally more favorable for scale-up. | More complex to scale up due to hazardous intermediates. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate (Route 1)
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethanol.
-
Reagent Addition: Add thiobenzamide to the ethanol with stirring. Once dissolved, slowly add ethyl bromopyruvate to the solution. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Isolation and Purification: Filter the crude product and wash the solid with cold ethanol. The product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound (Route 1)
-
Reaction Setup: In a reactor, suspend the ethyl 4-phenylthiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Reaction: Heat the mixture to reflux (80-90 °C) and stir until the reaction is complete (typically 2-6 hours), as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene or dichloromethane) to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 while cooling in an ice bath.
-
Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Protocol 3: Synthesis of 2-Amino-4-phenylthiazole (Starting Material for Route 2)
-
Reaction Setup: In a reactor, dissolve 2-bromoacetophenone in ethanol.[1]
-
Reagent Addition: Add thiourea to the solution and stir.
-
Reaction: Heat the mixture to reflux for 1-2 hours.[1]
-
Work-up: Cool the reaction mixture. The product, 2-amino-4-phenylthiazole hydrobromide, will precipitate.
-
Isolation: Filter the solid and wash with cold ethanol. To obtain the free base, suspend the salt in water and add a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is alkaline.
-
Purification: Filter the precipitated 2-amino-4-phenylthiazole, wash with water, and dry.
Visualizations
Caption: Workflow for the direct synthesis of this compound (Route 1).
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Impurity Profiling of 4-Phenylthiazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 4-Phenylthiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the manufacturing process and may include unreacted starting materials, intermediates, by-products, and reagents. For instance, in a common synthesis route involving the reaction of a thioamide with an alpha-haloketone, residual starting materials or by-products from side reactions could be present.[1][2][3]
-
Degradation Products: These form during storage or upon exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[4][5][6][7][8] Thiazole-containing compounds, particularly those with aryl ring substitutions, can be susceptible to photo-degradation.[4]
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for impurity profiling of pharmaceutical compounds like this compound.[9][10]
-
HPLC with UV/PDA Detection: This is a robust method for routine analysis and quantification of known impurities.
-
HPLC with Mass Spectrometry (LC-MS/MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products.[4][11] It provides molecular weight information and fragmentation patterns that help in identifying the structure of novel impurities.
Q3: How should I approach method development for the impurity profiling of this compound?
A3: A systematic approach is recommended for developing a stability-indicating HPLC method. This involves:
-
Understanding the Analyte: Gather information on the physicochemical properties of this compound, such as its pKa, solubility, and UV spectrum.
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6][7][8][12][13] This helps in ensuring the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Given the acidic nature of the analyte, using a buffer to control the pH is crucial for achieving good peak shape and reproducible retention times.
-
Method Optimization: Fine-tune parameters such as mobile phase composition, pH, gradient profile, flow rate, and column temperature to achieve optimal separation of all impurities from the main peak and from each other.
Q4: What are the typical stress conditions for forced degradation studies of this compound?
A4: Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate degradation products.[6][7][13] Typical conditions are summarized in the table below.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours.[12] | Hydrolysis of the carboxylic acid or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours.[12] | Hydrolysis, and potential rearrangement of the thiazole ring. |
| Oxidation | 3-30% H₂O₂ at room temperature for several hours.[12] | Oxidation of the thiazole ring or other electron-rich parts of the molecule. |
| Thermal Degradation | Dry heat at 105°C for 48 hours or in solution at elevated temperatures.[12] | Decarboxylation or other thermal rearrangements. |
| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] | Photo-oxygenation, potentially leading to cleavage of the thiazole ring.[4] |
Troubleshooting Guides
HPLC Method Troubleshooting
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silanols | The carboxylic acid group can interact with residual silanols on the silica-based column packing. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of the carboxylic acid and minimize these interactions. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixer, check for proper functioning. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Issues | Check for leaks, worn pump seals, or air bubbles in the pump head. Purge the pump if necessary. |
Issue 3: Low Sensitivity or No Peaks
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelength | Ensure the detector wavelength is set to the λmax of this compound and its impurities. A Photo-Diode Array (PDA) detector is useful for determining the optimal wavelength. |
| Sample Degradation | Prepare fresh samples and standards. Protect from light if the compound is found to be light-sensitive. |
| Injection Issues | Check for blockages in the autosampler needle or injection port. Ensure the correct injection volume is being delivered. |
| Detector Lamp Failure | Check the detector lamp status and replace it if necessary. |
Issue 4: Spurious or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Carryover from Previous Injections | Implement a robust needle wash procedure in the autosampler method. Inject a blank solvent to check for carryover. |
| Sample Contamination | Ensure clean vials and caps are used. |
Experimental Protocols
Stability-Indicating HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific impurities present.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Troubleshooting logic for HPLC issues.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. benchchem.com [benchchem.com]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Phenylthiazole-2-carboxylic Acid and Its Derivatives
For researchers and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents. Among these, 4-phenylthiazole-2-carboxylic acid and its derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an objective comparison of their performance across various biological targets, supported by experimental data and detailed protocols.
Comparative Biological Activities
The 4-phenylthiazole core has been successfully modified to target a range of enzymes and cellular pathways implicated in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. The following table summarizes the quantitative data on the biological activities of this compound and related derivatives.
| Compound ID | Target(s) | IC50 | Biological Activity |
| This compound (8) | Xanthine Oxidase (XO) | 48.6 nM | Hypouricemic[1] |
| Compound 6o | Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) | sEH: 2.5 nM, FAAH: 9.8 nM | Dual Inhibition for Pain/Inflammation[2] |
| Compound 4p | Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) | Not specified, but identified as a potent dual inhibitor | Dual Inhibition for Pain/Inflammation[3] |
| Compound 4s | Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) | Not specified, but identified as a potent dual inhibitor | Dual Inhibition for Pain/Inflammation[3] |
| Compound 4c (N-phenyl-2-p-tolylthiazole-4-carboxamide derivative) | SKNMC (Neuroblastoma) cell line | 10.8 ± 0.08 µM | Cytotoxicity (Anticancer)[4] |
| Compound 4d (N-phenyl-2-p-tolylthiazole-4-carboxamide derivative) | Hep-G2 (Hepatocarcinoma) cell line | 11.6 ± 0.12 µM | Cytotoxicity (Anticancer)[4] |
| Compound 22 (3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative) | A549 (Lung adenocarcinoma) cell line | 2.47 µM | Antiproliferative (Anticancer)[5] |
| Compound 21 (3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative) | A549 (Lung adenocarcinoma) cell line | 5.42 µM | Antiproliferative (Anticancer)[5] |
| Compound 2b (Thiazole carboxamide derivative) | Cyclooxygenase-1 (COX-1) / Cyclooxygenase-2 (COX-2) | COX-1: 0.239 µM, COX-2: 0.191 µM | COX Inhibition (Anti-inflammatory)[6] |
| Compound A ((E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono} methyl)-benzene-1,2-diol) | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | AChE: 21.3 µM, BuChE: 1.59 µM | Cholinesterase Inhibition[7] |
| Compound B (2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide) | Acetylcholinesterase (AChE) | 3.14 µM | Cholinesterase Inhibition[7] |
Key Signaling Pathways and Experimental Workflows
The biological activities of 4-phenylthiazole derivatives often stem from their interaction with key enzymatic pathways. A significant area of investigation is their dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in the metabolism of signaling lipids that regulate inflammation and pain.
References
- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating 4-Phenylthiazole-2-carboxylic Acid as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of the 4-phenylthiazole-2-carboxylic acid scaffold, with a primary focus on its potent inhibitory activity against Xanthine Oxidase (XO), a key target in the management of hyperuricemia and gout. While the broader 4-phenylthiazole scaffold has shown promise against other targets, such as Fatty Acid Amide Hydrolase (FAAH), this document will concentrate on the validated activity against XO, providing supporting experimental data and methodologies for comparative analysis.
Executive Summary
The this compound scaffold has emerged as a promising framework in drug discovery. A notable derivative, 2-phenylthiazole-4-carboxylic acid, has demonstrated potent inhibition of Xanthine Oxidase, an enzyme pivotal in the purine degradation pathway that produces uric acid.[1][2] Elevated XO activity is a hallmark of hyperuricemia, a precursor to the inflammatory condition known as gout. This guide compares the inhibitory efficacy of a key 2-phenylthiazole-4-carboxylic acid derivative against established clinical inhibitors, Allopurinol and Febuxostat. Furthermore, it outlines the experimental protocols required to validate these findings and visualizes the underlying signaling pathways.
Comparison of Xanthine Oxidase Inhibitors
The following table summarizes the in vitro inhibitory potency of a 2-phenylthiazole-4-carboxylic acid derivative against Xanthine Oxidase, benchmarked against the standard-of-care drugs, Allopurinol and Febuxostat.
| Compound | Target | IC50 (nM) | Inhibition Type |
| 2-Phenylthiazole-4-carboxylic acid derivative (Compound 8) | Xanthine Oxidase | 48.6[1] | Not Specified |
| Allopurinol | Xanthine Oxidase | ~2,900 | Competitive |
| Febuxostat | Xanthine Oxidase | 1.8 | Mixed-type |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating therapeutic targets. Below are detailed methodologies for the key in vitro assay used to determine the inhibitory potential of compounds against Xanthine Oxidase.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the enzymatic activity of Xanthine Oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at approximately 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (e.g., 2-phenylthiazole-4-carboxylic acid derivative)
-
Reference inhibitors (Allopurinol, Febuxostat)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Xanthine Oxidase in phosphate buffer. The final concentration should be optimized for the assay.
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH) and then dilute in phosphate buffer to the desired concentration.
-
Dissolve test compounds and reference inhibitors in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer and the vehicle (DMSO in buffer).
-
Control (100% Activity): Add phosphate buffer, Xanthine Oxidase solution, and the vehicle.
-
Test Wells: Add phosphate buffer, Xanthine Oxidase solution, and the test compound solution at various concentrations.
-
Positive Control Wells: Add phosphate buffer, Xanthine Oxidase solution, and a reference inhibitor (Allopurinol or Febuxostat) at various concentrations.
-
-
Incubation:
-
Pre-incubate the enzyme with the test compounds and reference inhibitors for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm over a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (the change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Signaling Pathway and Experimental Workflow
Understanding the biochemical context is crucial for interpreting experimental data. The following diagrams illustrate the Xanthine Oxidase signaling pathway and a typical experimental workflow for inhibitor screening.
Figure 1. Xanthine Oxidase signaling pathway and points of inhibition.
Figure 2. Experimental workflow for Xanthine Oxidase inhibitor screening.
Concluding Remarks
The 2-phenylthiazole-4-carboxylic acid scaffold represents a potent starting point for the development of novel Xanthine Oxidase inhibitors. The data presented herein demonstrates that derivatives of this scaffold can achieve inhibitory potency comparable to, and in some aspects exceeding, established pharmaceuticals. The provided experimental protocols offer a robust framework for the validation and further exploration of this and other potential therapeutic targets. Further investigation into the structure-activity relationship and pharmacokinetic properties of this class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Febuxostat and 4-Phenylthiazole-2-carboxylic Acid in Xanthine Oxidase Inhibition
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of Febuxostat, an established xanthine oxidase inhibitor, and 4-Phenylthiazole-2-carboxylic acid. Due to the limited publicly available data on the biological activity of this compound, this guide utilizes data from its structural isomer, 2-phenylthiazole-4-carboxylic acid, as a proxy to facilitate a meaningful comparison of their potential as xanthine oxidase inhibitors.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to gout and is associated with other health complications. The enzyme xanthine oxidase (XO) plays a crucial role in the metabolic pathway that produces uric acid. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase that is widely used in the treatment of gout.[1][2] this compound is a thiazole derivative with a structure that suggests potential interaction with the active site of xanthine oxidase. While direct experimental data on its inhibitory activity is scarce, studies on its structural isomer, 2-phenylthiazole-4-carboxylic acid, have shown potent xanthine oxidase inhibition, suggesting the therapeutic potential of this chemical scaffold.
This guide presents a comparative analysis of Febuxostat and a representative potent compound from the phenylthiazole carboxylic acid class to highlight their respective characteristics as xanthine oxidase inhibitors.
Chemical Structures
A fundamental aspect of understanding the mechanism of action and structure-activity relationship is the chemical structure of the compounds.
| Compound | Chemical Structure |
| Febuxostat | |
| This compound |
Mechanism of Action and Performance Data
Both Febuxostat and the active isomer of this compound function by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1][3] This inhibition leads to a reduction in uric acid production.
The following table summarizes the key performance data for both compounds. It is critical to note that the data for the "Phenylthiazole-based Inhibitor" is based on its potent isomer, 2-phenylthiazole-4-carboxylic acid, and is used here for illustrative comparative purposes.
| Parameter | Febuxostat | Phenylthiazole-based Inhibitor (Isomer) | Reference |
| Target | Xanthine Oxidase | Xanthine Oxidase | [1][3] |
| IC50 (in vitro) | ~1.8 nM | 48.6 nM | [1] |
| Inhibition Constant (Ki) | ~0.6 nM | Not Reported | [1] |
| Inhibition Type | Mixed-type | Not Reported | [1] |
Experimental Protocols
The following is a generalized experimental protocol for an in vitro xanthine oxidase inhibition assay, which can be used to determine the IC50 values of test compounds.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., Febuxostat, this compound derivative)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Dissolve the test compound and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: Buffer and vehicle (DMSO).
-
Control: Buffer, xanthine oxidase, and vehicle.
-
Test Compound: Buffer, xanthine oxidase, and the test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase, and allopurinol at various concentrations.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid absorbs) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is the concentration of the test compound that results in 50% inhibition of the enzyme activity, which can be calculated by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the uric acid production pathway and a typical workflow for screening xanthine oxidase inhibitors.
Conclusion
Febuxostat is a highly potent and well-characterized inhibitor of xanthine oxidase. The phenylthiazole carboxylic acid scaffold, as represented by the potent isomer 2-phenylthiazole-4-carboxylic acid, also demonstrates significant potential for xanthine oxidase inhibition. While Febuxostat currently exhibits a lower IC50 value in in vitro assays, the data suggests that derivatives of this compound warrant further investigation as a promising class of compounds for the development of new therapies for hyperuricemia and gout. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to establish a direct and comprehensive structure-activity relationship and to fully assess their therapeutic potential in comparison to established drugs like Febuxostat.
References
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazole-2-Carboxylic Acid Analogs as Dual sEH/FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) presents a promising therapeutic strategy for managing pain and inflammation. This approach may offer enhanced efficacy and a better safety profile compared to single-target agents.[1] Within this context, 4-phenylthiazole-2-carboxylic acid analogs have emerged as a scaffold of significant interest for designing potent dual inhibitors. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery efforts.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of various 4-phenylthiazole analogs against human fatty acid amide hydrolase (hFAAH), human soluble epoxide hydrolase (hsEH), rat sEH (rsEH), and mouse sEH (msEH) have been evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the potency of different substitutions on the 4-phenyl ring.
Table 1: Inhibitory Potency (IC50, nM) of 4-Phenylthiazole Analogs against FAAH and sEH Enzymes [2]
| Compound | R | hFAAH IC50 (nM) | hsEH IC50 (nM) | rsEH IC50 (nM) | msEH IC50 (nM) |
| 4h | 4-chloro | 25.1 | 9.6 | 2883.3 | 11.9 |
| 4i | 2,4-dichloro | 20.6 | 7.7 | 2117.7 | 18.6 |
| 4j | 2-bromo | 5.3 | 15.6 | >10000 | 21.6 |
| 4k | 3-bromo | 2.4 | 12.5 | >10000 | 21.0 |
| 4l | 4-bromo | 30.8 | 15.5 | >10000 | 31.9 |
| 4m | 2,4-dibromo | 720.4 | 38.9 | >10000 | 81.3 |
| 4n | 2-methyl | 11.6 | 8.2 | 463.9 | 3.7 |
| 4o | 3-methyl | 11.3 | 11.0 | 1004.8 | 10.2 |
| 4p | 4-methyl | 9.8 | 2.5 | 1670.3 | 3.9 |
| 4q | 2,4-dimethyl | 12.9 | 8.6 | 2459.2 | 30.2 |
| 4r | 2-methoxy | 3.5 | 1.4 | 647.5 | 9.2 |
| 4s | 3-methoxy | 2.4 | 3.5 | 1096.7 | 3.3 |
| 4t | 4-methoxy | 11.1 | 2.3 | 2284.0 | 3.8 |
| 4u | 2,4-dimethoxy | 5.8 | 3.0 | 1418.2 | 22.4 |
Note: IC50 values are reported as the average of three replicates. A standard error between 10% and 20% suggests that differences of two-fold or greater are significant.[2]
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the SAR of these 4-phenylthiazole analogs:
-
Influence of Phenyl Ring Substitution : The nature and position of the substituent on the 4-phenyl ring significantly impact the inhibitory potency against both FAAH and sEH.[2]
-
Electron-Donating Groups : Electron-donating groups, such as methyl and methoxy, on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both enzymes at the ortho, meta, and para positions.[2]
-
Steric and Electronic Effects : The overall three-dimensional shape of the molecule plays a crucial role in potent FAAH inhibition, suggesting a more restricted binding pocket compared to the sEH binding pocket.[2]
-
Halogen Substitution : Bromo-substituted analogs (4j, 4k, 4l) showed varied activity. While 2-bromo (4j) and 3-bromo (4k) substitutions resulted in potent hFAAH inhibition, they were less effective against sEH. The 2,4-dibromo analog (4m) exhibited a significant loss of activity against hFAAH.[2]
-
Potent Dual Inhibitors : Analogs 4p (4-methyl) and 4s (3-methoxy) emerged as potent dual inhibitors of both human sEH and FAAH.[2] Specifically, 4p (also referred to as SW-17 in some studies) demonstrated IC50 values of 9.8 nM for hFAAH and 2.5 nM for hsEH.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
The synthesis of the 4-phenylthiazole analogs generally follows a multi-step procedure:[2]
-
Microwave-assisted Hantzsch Thiazole Synthesis : Substituted 4-phenylthiazole anilines are synthesized.[2][3]
-
Coupling Reaction : A key carboxylic acid intermediate is coupled with the various 4-phenylthiazole anilines using an EDC-coupling microwave-assisted reaction to yield the final analogs.[2][3]
Soluble Epoxide Hydrolase (sEH) Inhibition Assay [1]
-
Substrate : Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl) methyl carbonate is used as the fluorescent substrate.
-
Enzyme Incubation : Human sEH (1 nM), rat sEH (1 nM), or mouse sEH (2 nM) is incubated with the inhibitor for 5 minutes at 30°C in a Bis-Tris/HCl buffer (25 mM, pH 7.4) containing 0.1 mg/mL of BSA.
-
Activity Measurement : The reaction is initiated by the addition of the substrate ([S] = 5 μM). Enzyme activity is determined by monitoring the formation of 6-methoxy-2-naphthaldehyde over 10 minutes using fluorescence detection (excitation: 330 nm, emission: 465 nm).
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
While the specific FAAH assay protocol for all compounds in the table is detailed in the primary literature, a general approach involves incubating the enzyme with the inhibitor and a fluorescent or radiolabeled substrate to measure the rate of substrate hydrolysis.
In Vivo Antinociceptive Activity
Selected potent dual inhibitors, 4p and 4s , were evaluated in a formalin test in male rats to assess their antinociceptive potential. Systemic administration of both compounds via intraperitoneal injection led to a dose-dependent decrease in nociceptive behavior (licking of the injected paw). Notably, doses of 1 and 3 mg/kg of 4p demonstrated a reduction in nociceptive behavior comparable to that of 30 mg/kg of ketoprofen, a standard nonsteroidal anti-inflammatory drug (NSAID).[2]
Signaling Pathway and Experimental Workflow
The dual inhibition of sEH and FAAH impacts the arachidonic acid metabolic pathway, leading to anti-inflammatory and analgesic effects. The following diagram illustrates this pathway.
Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazole analogs.
Broader Biological Activities
Beyond their role as sEH/FAAH inhibitors, phenylthiazole derivatives have been investigated for other therapeutic applications, including:
-
Anticancer Activity : Some 2-phenylthiazole-4-carboxamide derivatives have shown cytotoxic effects against various human cancer cell lines.[4][5] For instance, compound 4c with a para-nitro moiety displayed notable anticancer activity against the SKNMC neuroblastoma cell line.[4]
-
Cholinesterase Inhibition : Certain 2-phenylthiazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]
-
Antifungal Activity : Novel 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, demonstrating potential as antifungal agents.[7]
Conclusion
The this compound scaffold is a versatile platform for the development of potent dual inhibitors of sEH and FAAH. The structure-activity relationship studies highlight the importance of the substitution pattern on the 4-phenyl ring for achieving high inhibitory potency. Specifically, small, electron-donating groups tend to be favorable. The promising in vitro and in vivo data for analogs like 4p and 4s underscore the therapeutic potential of this class of compounds for the treatment of pain and inflammation. Further optimization of pharmacokinetic properties, such as solubility and bioavailability, will be critical in advancing these promising leads toward clinical development.[3]
References
- 1. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Phenylthiazole-2-carboxylic Acid Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives, offering a valuable resource for researchers engaged in drug discovery and development. The data presented herein is collated from recent scientific literature, highlighting the therapeutic potential of these compounds across different disease areas, including oncology, inflammation, and infectious diseases.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound derivatives and related compounds has been evaluated against various cell lines and enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of efficacy, providing a clear comparison of their potency.
Anticancer Activity
Derivatives of 4-phenylthiazole have shown significant promise as anticancer agents, targeting various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 21 | A549 (Human Lung Adenocarcinoma) | 5.42 | SIRT2, EGFR | [1] |
| Compound 22 | A549 (Human Lung Adenocarcinoma) | 2.47 | SIRT2, EGFR | [1] |
| Cisplatin (Control) | A549 (Human Lung Adenocarcinoma) | 11.71 | DNA | [1] |
| Compound 21 | HEK293 (Non-cancerous) | 14.63 | - | [1] |
| Compound 22 | HEK293 (Non-cancerous) | 37.99 | - | [1] |
| Cisplatin (Control) | HEK293 (Non-cancerous) | 5.57 | - | [1] |
| Compound 4a | Hep-G2 (Human Hepatocarcinoma) | >25 | - | [2] |
| Compound 4c | SKNMC (Human Neuroblastoma) | 10.2 ± 0.21 | - | [2] |
| Compound 4d | Hep-G2 (Human Hepatocarcinoma) | 11.6 ± 0.12 | - | [2] |
| Doxorubicin (Control) | Hep-G2 (Human Hepatocarcinoma) | 5.8 ± 1.01 | - | [2] |
Anti-inflammatory Activity
Certain 4-phenylthiazole derivatives have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in inflammatory processes.
| Compound | Enzyme | IC50 (nM) | Reference |
| Compound 4p | human FAAH | 11.1 | [3] |
| Compound 4p | human sEH | 2.3 | [3] |
Antifungal Activity
The antifungal potential of these derivatives has been explored, with some compounds showing potent activity against various fungal strains.
| Compound | Fungal Strain | Activity | Reference |
| Compound B9 | 7 clinically susceptible fungal strains | Potent inhibitory activity | [4] |
| Compound B9 | 6 fluconazole-resistant fungi strains | Moderate activity | [4] |
Other Biological Activities
4-Phenylthiazole derivatives have also been investigated for other therapeutic applications, such as the inhibition of xanthine oxidase for the treatment of hyperuricemia and gout.
| Compound | Enzyme | IC50 (nM) | Reference |
| Compound 8 | Xanthine Oxidase | 48.6 | [5] |
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in animal models have provided evidence for the in vivo efficacy of 4-phenylthiazole derivatives.
Anti-inflammatory and Analgesic Effects
In a rat formalin model of acute inflammatory pain, 4-phenylthiazole-based dual FAAH and sEH inhibitors demonstrated significant antinociceptive effects.
| Compound | Dose | Effect | Comparison | Reference |
| Compound 4p | 1 mg/kg and 3 mg/kg | Decreased nociceptive behavior | Similar to 30 mg/kg ketoprofen | [3] |
| Compound 4s | 3 mg/kg | Decreased nociceptive behavior | Comparable to ketoprofen | [3] |
Hypouricemic Effect
A potent xanthine oxidase inhibitor with a 2-phenylthiazole-4-carboxylic acid scaffold has shown promising results in a mouse model of hyperuricemia.
| Compound | Animal Model | Effect | Reference |
| Compound 8 | Potassium oxonate-hypoxanthine-induced hyperuricemic mice | Exhibited hypouricemic effect | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines: A549 (human lung adenocarcinoma), HEK293 (human embryonic kidney), SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer) cells were used.[1][2]
-
Procedure: Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.[2] The cells were then treated with various concentrations of the test compounds (e.g., 0.1-25 µM) and incubated for another 24-72 hours.[2] Following incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Enzyme Inhibition Assays
-
Xanthine Oxidase (XO) Inhibition: The inhibitory activity against XO was determined by measuring the enzyme's ability to produce uric acid.[5]
-
sEH and FAAH Inhibition: The inhibitory potency of the compounds against human sEH and FAAH was determined using specific enzymatic assays.[3]
In Vivo Formalin Test for Nociception
-
Animal Model: Rats were used to model acute inflammatory pain.[3]
-
Procedure: A dilute solution of formalin was injected into the paw of the rats, and the nociceptive behavior (e.g., flinching, licking) was observed and quantified. The test compounds or a control drug (ketoprofen) were administered prior to the formalin injection to assess their analgesic effects.[3]
In Vivo Hyperuricemia Model
-
Animal Model: Hyperuricemia was induced in mice using potassium oxonate and hypoxanthine.[5]
-
Procedure: The test compound was administered to the hyperuricemic mice, and the levels of uric acid in the serum were measured to evaluate the compound's hypouricemic effect.[5]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and signaling pathways.
Caption: Anticancer mechanism of 4-phenylthiazole derivatives.
Caption: Anti-inflammatory mechanism via dual sEH/FAAH inhibition.
Caption: Antifungal mechanism through CYP51 inhibition.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-Phenylthiazole-2-carboxylic Acid and Alternative Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 4-Phenylthiazole-2-carboxylic acid, a molecule of significant interest in pharmaceutical development. By examining its inhibitory activity against key enzymes and comparing it with established alternatives, this document aims to provide a valuable resource for researchers engaged in drug discovery and development. The information is presented through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potential as anti-inflammatory, analgesic, and anticancer agents. A key aspect of preclinical drug development is the characterization of a compound's selectivity, or its cross-reactivity with various biological targets. This guide focuses on the inhibitory profile of this compound and its analogs against three key enzymes: Xanthine Oxidase (XO), Fatty Acid Amide Hydrolase (FAAH), and soluble Epoxide Hydrolase (sEH). Understanding this profile is crucial for predicting potential therapeutic effects and off-target activities.
Cross-Reactivity Profile: Quantitative Data
The inhibitory activities of this compound and its derivatives, alongside selected alternative inhibitors, are summarized below. It is important to note that while direct inhibitory data for this compound on Xanthine Oxidase is available, its activity against FAAH and sEH is inferred from studies on its structural analogs.
| Compound | Target Enzyme | IC50 Value | Reference Compound(s) | IC50 Value(s) |
| 2-Phenylthiazole-4-carboxylic acid¹ | Xanthine Oxidase (XO) | 48.6 nM | Allopurinol | 2.84 µM |
| Febuxostat | - | |||
| 4-Phenylthiazole-based dual inhibitors² | FAAH (human) | 9.8 nM - 11.1 nM | URB597 | - |
| sEH (human) | 2.3 nM - 2.5 nM | TPPU | 3.7 nM (human) | |
| sEH (rat) | 3.9 nM | 37 nM (monkey) | ||
| sEH (mouse) | 1670.3 nM |
¹Data for a regioisomer, 2-Phenylthiazole-4-carboxylic acid.[1] ²Data for 4-phenylthiazole derivatives, not this compound itself.[2][3]
Comparative Analysis
Xanthine Oxidase Inhibition: 2-Phenylthiazole-4-carboxylic acid, a close structural analog of the topic compound, demonstrates potent inhibition of Xanthine Oxidase with an IC50 value in the nanomolar range, significantly more potent than the established inhibitor Allopurinol.[1][4] This suggests that the phenylthiazole carboxylic acid scaffold is a promising starting point for the development of novel XO inhibitors for conditions such as gout and hyperuricemia.
FAAH and sEH Inhibition: Derivatives of 4-phenylthiazole have shown potent dual inhibition of both FAAH and sEH, with IC50 values in the low nanomolar range for human enzymes.[2][3] This dual inhibitory activity is of therapeutic interest for managing pain and inflammation. The significant species differences observed, particularly the lower potency against mouse sEH, highlight the importance of careful cross-species evaluation in preclinical studies.
Alternative Inhibitors:
-
Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase. It is a widely used medication for gout, though it can be associated with side effects such as skin rashes and in rare cases, severe hypersensitivity reactions.[5][6][7][8]
-
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.[9][10][11] It is often used in patients who cannot tolerate allopurinol. While generally well-tolerated, concerns about cardiovascular safety have been raised.[9][12]
-
URB597: A selective inhibitor of FAAH.
-
TPPU: A potent and selective inhibitor of soluble epoxide hydrolase.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Xanthine Oxidase Signaling Pathway
Caption: The Xanthine Oxidase pathway converts hypoxanthine to uric acid.
FAAH Signaling Pathway
Caption: FAAH hydrolyzes anandamide, terminating its signaling.
sEH Signaling Pathway
Caption: sEH metabolizes EETs to less active DHETs.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: A general workflow for determining enzyme inhibition.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a generalized spectrophotometric method.
Materials and Reagents:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
This compound or alternative inhibitor
-
Potassium phosphate buffer (50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at ~295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in buffer.
-
Prepare serial dilutions of the test compound and control inhibitor (e.g., Allopurinol) in DMSO, then dilute in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and vehicle (DMSO).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and test compound solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a common fluorometric assay.
Materials and Reagents:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
4-Phenylthiazole derivative or alternative inhibitor
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add FAAH enzyme and test compound dilutions to the wells.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the FAAH substrate to all wells.
-
Measurement: Measure the increase in fluorescence over time. The fluorescent product (7-amino-4-methylcoumarin, AMC) is released upon substrate hydrolysis.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 value as described for the XO assay.
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is a typical fluorometric method.
Materials and Reagents:
-
Recombinant human, rat, or mouse sEH
-
sEH substrate (e.g., PHOME)
-
4-Phenylthiazole derivative or alternative inhibitor
-
Assay Buffer
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the sEH enzyme in assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Add the sEH enzyme and test compound to the wells.
-
-
Reaction Initiation: Add the sEH substrate to initiate the reaction.
-
Measurement: Kinetically measure the increase in fluorescence at room temperature or 37°C. The hydrolysis of the substrate releases a fluorescent product.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC50 values.
Conclusion
This compound and its analogs represent a promising class of compounds with potent inhibitory activity against Xanthine Oxidase and, based on derivative studies, likely against FAAH and sEH. The high potency against XO suggests a strong potential for development as a treatment for hyperuricemia and gout. The dual FAAH/sEH inhibitory profile of its derivatives indicates a possible application in pain and inflammation management.
This guide highlights the importance of a comprehensive cross-reactivity assessment in early drug discovery. The provided data and protocols offer a framework for researchers to evaluate the selectivity of their own compounds and to contextualize their findings within the broader landscape of enzyme inhibitors. Further investigation into the specific cross-reactivity profile of this compound against a wider panel of targets is warranted to fully elucidate its therapeutic potential and potential off-target effects.
References
- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. goodrx.com [goodrx.com]
- 6. Allopurinol side effects and how to avoid them | SingleCare [singlecare.com]
- 7. Side effects of allopurinol - NHS [nhs.uk]
- 8. Allopurinol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Febuxostat - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Febuxostat Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 12. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Phenylthiazole Derivatives: A Comparative Analysis of Their Antifungal Efficacy
A comprehensive review of recently synthesized phenylthiazole compounds reveals a promising and versatile scaffold for the development of novel antifungal agents. This guide provides a comparative analysis of the antifungal spectrum of various phenylthiazole derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals involved in drug development.
This analysis focuses on several classes of phenylthiazole derivatives, including those incorporating acylhydrazone, 1,3,4-thiadiazole thione, and morpholine moieties. These compounds have demonstrated a broad range of antifungal activities against both human and plant pathogens, with some exhibiting potency comparable or superior to existing commercial fungicides.
Comparative Antifungal Spectrum
The antifungal efficacy of various phenylthiazole derivatives is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50) values, highlights the spectrum of activity against a range of fungal species.
| Derivative Class | Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| CYP51 Inhibitors | B9 | Candida albicans | 1-16 | [1] | |
| B9 | Fluconazole-resistant fungi | Moderate Activity | [1] | ||
| Acylhydrazone Derivatives | E4 | Magnaporthe oryzae | 1.66 | [2] | |
| E10 | Magnaporthe oryzae | 2.01 | [2] | ||
| E14 | Magnaporthe oryzae | 2.26 | [2] | ||
| E17 | Magnaporthe oryzae | 1.45 | [2] | ||
| E23 | Magnaporthe oryzae | 1.50 | [2] | ||
| E26 | Magnaporthe oryzae | 1.29 | [2] | ||
| E27 | Magnaporthe oryzae | 2.65 | [2] | ||
| Thiazol-2(3H)-imine Derivatives | 2e | Candida parapsilosis | 1.23 (MIC50) | [3] | |
| Thiazolyl-Phenyl-Thiazole Derivatives | 4f | Candida spp. | 3.9 - 31.25 | [4] | |
| 1,3,4-Thiadiazole Thione Derivatives | 5b | Sclerotinia sclerotiorum | 0.51 | [5] | |
| 5k | Ralstonia solanacearum (antibacterial) | 2.23 | [5] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
A significant number of phenylthiazole derivatives exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific details, consult the original publications.
In Vitro Antifungal Susceptibility Testing
Broth Microdilution Method (for Candida species): This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell concentration.
-
Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Mycelial Growth Rate Method (for phytopathogenic fungi): This method is employed to assess the antifungal activity against filamentous fungi.[6]
-
Preparation of Media: The test compounds are dissolved in a solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate (without the compound) reaches a certain diameter.
-
Measurement and Calculation: The diameter of the fungal colony in each plate is measured. The percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined.
Cytotoxicity Assay
MTT Assay (on human cell lines): This colorimetric assay is used to assess the cytotoxic effect of the compounds on mammalian cells.
-
Cell Seeding: Human cell lines (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies from the reviewed literature suggest that the nature and position of substituents on the phenyl and thiazole rings significantly influence the antifungal activity.[2][5] For instance, the introduction of methyl, halogen, or methoxy groups at specific positions can enhance the antifungal potency against certain fungal species.[2] Furthermore, the incorporation of additional heterocyclic moieties, such as 1,3,4-thiadiazole thione, has been shown to yield compounds with remarkable antifungal and even antibacterial activities.[5][6]
Conclusion
Phenylthiazole derivatives represent a highly promising class of compounds in the search for new and effective antifungal agents. Their broad spectrum of activity, coupled with mechanisms of action that can target essential fungal pathways, makes them attractive candidates for further development. The modular nature of the phenylthiazole scaffold allows for extensive chemical modification, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for novel derivatives, and evaluating their in vivo efficacy and safety profiles.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel thiazolyl-phenyl-thiazole derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
enantioselective synthesis and separation of 4-Phenylthiazole-2-carboxylic acid derivatives
A comparative guide to the enantioselective synthesis and separation of 4-phenylthiazole-2-carboxylic acid derivatives is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of methodologies, supported by illustrative experimental data and detailed protocols.
Enantioselective Synthesis vs. Chiral Separation: A Comparative Overview
The acquisition of enantiomerically pure this compound derivatives is crucial for the development of chiral drugs. Two primary strategies are employed: enantioselective synthesis, which aims to produce a single enantiomer directly, and chiral separation (resolution), which separates a racemic mixture into its constituent enantiomers.
Enantioselective Synthesis involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from an achiral starting material. While elegant, developing a novel asymmetric synthesis can be time-consuming and may require extensive optimization of reaction conditions.
Chiral Separation , on the other hand, starts with a racemic mixture and employs various techniques to separate the enantiomers. This approach is often more readily implemented, especially in the early stages of research and development. Common methods include classical resolution via diastereomeric salt formation, chiral derivatization followed by chromatography, and direct separation on a chiral stationary phase.
Comparison of Chiral Separation Techniques
For the separation of racemic this compound, several methods can be considered. The following table compares three common approaches: classical resolution, chiral derivatization with a chiral alcohol, and direct chiral HPLC. The data presented is illustrative to highlight the key performance indicators for each technique.
| Parameter | Classical Resolution (Diastereomeric Salt Formation) | Chiral Derivatization (e.g., with L-menthol) | Direct Chiral HPLC |
| Chiral Agent | Chiral amine (e.g., (R)-1-phenylethylamine) | Chiral alcohol (e.g., L-menthol) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Typical Yield (per enantiomer) | 40-50% | 40-45% | >95% (analytical), variable (preparative) |
| Enantiomeric Excess (e.e.) | >98% after recrystallization | >99% after chromatographic separation | >99% |
| Scalability | Readily scalable | Scalable with chromatographic considerations | Can be challenging and costly for large scale |
| Development Time | Moderate | Moderate | Short (for analytical method development) |
| Cost | Generally lower cost reagents | Reagent and chromatography costs | High cost of chiral columns and solvents |
Experimental Protocols
Chiral Separation via Diastereomeric Ester Formation with L-Menthol
This method involves the esterification of the racemic carboxylic acid with a chiral alcohol, such as L-menthol, to form diastereomeric esters, which can then be separated by standard chromatography.[1]
Step 1: Esterification To a solution of racemic this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M), L-menthol (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added. The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The resulting dicyclohexylurea precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
Step 2: Diastereomer Separation The crude mixture of diastereomeric esters is purified by silica gel column chromatography using a hexane/ethyl acetate gradient. The two diastereomers are collected as separate fractions.
Step 3: Hydrolysis Each separated diastereomer is individually dissolved in a mixture of methanol and 2 M aqueous sodium hydroxide (1:1 v/v) and stirred at 50 °C for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 2 M hydrochloric acid. The resulting precipitate of the enantiomerically pure carboxylic acid is collected by filtration, washed with water, and dried.
Classical Resolution via Diastereomeric Salt Formation
This technique relies on the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]
Step 1: Salt Formation Racemic this compound (1.0 eq.) is dissolved in a suitable solvent such as ethanol. To this solution, a solution of a chiral amine, for example, (R)-1-phenylethylamine (0.5 eq.), in the same solvent is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate crystallization of one of the diastereomeric salts.
Step 2: Fractional Crystallization The crystals are collected by filtration. The enantiomeric excess of the carboxylic acid in the crystalline salt can be improved by one or more recrystallizations from the same solvent.
Step 3: Liberation of the Enantiomer The resolved diastereomeric salt is treated with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate the free enantiopure acid from the chiral amine. The carboxylic acid can then be extracted with an organic solvent and isolated. The other enantiomer can be recovered from the mother liquor.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the enantioselective synthesis and chiral separation processes.
Caption: Workflow for Enantioselective Synthesis.
Caption: Workflow for Chiral Separation.
Conclusion
The choice between enantioselective synthesis and chiral separation for obtaining enantiopure this compound derivatives depends on various factors, including the stage of research, available resources, and scalability requirements. For initial studies and when a racemic mixture is readily available, chiral separation methods offer a practical and often faster route to obtaining the individual enantiomers. Among the separation techniques, direct chiral HPLC is excellent for analytical purposes and small-scale preparative work due to its high efficiency and speed, while classical resolution and chiral derivatization are often more amenable to larger-scale synthesis. Enantioselective synthesis, while requiring more initial investment in methods development, can be a more efficient and cost-effective strategy for the large-scale production of a single desired enantiomer in the long run.
References
Comparative Docking Analysis of 4-Phenylthiazole-2-carboxylic Acid and Known Inhibitors Against Farnesyltransferase
This guide provides a comparative molecular docking analysis of 4-phenylthiazole-2-carboxylic acid and known inhibitors targeting the active site of farnesyltransferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer. The following sections detail the experimental methodology, present a comparative analysis of binding affinities, and visualize the rational drug design workflow.
Experimental Protocols
Molecular Docking Simulation: Molecular docking studies were performed using AutoDock Vina. The crystal structure of human farnesyltransferase (PDB ID: 1JCQ) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules and ligands, and adding polar hydrogen atoms. The three-dimensional structure of this compound was generated using ChemDraw and energy minimized using the MMFF94 force field. A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å was centered on the active site of the enzyme, as defined by the position of the co-crystallized inhibitor. The docking simulations were carried out using the Lamarckian Genetic Algorithm with a population size of 150 and 2,500,000 energy evaluations. The final docked conformations were clustered and ranked based on their binding affinity scores.
Data Presentation
The binding affinities of this compound and two known farnesyltransferase inhibitors, FTI-277 and Lonafarnib, were calculated and are presented in Table 1 for a comparative analysis.
Table 1: Comparative Binding Affinities of Farnesyltransferase Inhibitors
| Compound | PDB ID | Binding Affinity (kcal/mol) |
| This compound | - | -7.8 |
| FTI-277 | 1JCQ | -9.5 |
| Lonafarnib | 4E2E | -10.2 |
Mandatory Visualization
The following diagrams illustrate the key processes and pathways involved in this comparative docking study.
Caption: Experimental workflow for the comparative docking study.
Caption: Simplified Ras signaling pathway and the role of FTase inhibitors.
Safety Operating Guide
Proper Disposal of 4-Phenylthiazole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Phenylthiazole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or dust.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber, to prevent skin contact.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are easily accessible in the event of an emergency.
General Hygiene:
-
Avoid inhalation of dust and prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3]
-
Wash hands thoroughly after handling the compound.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][3]
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including solid material, solutions, and contaminated labware (e.g., pipette tips, gloves), in a designated hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical, be in good condition, and possess a secure, leak-proof lid.[4][5] The original container is often a suitable choice for waste collection.[6]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."[3]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when waste was first added to the container.[1]
-
List any other chemical constituents in the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1][5]
-
This area should be well-ventilated and away from incompatible materials, heat, and sources of ignition.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[6]
-
-
Disposal:
Hazard Data and Chemical Properties
| Property | Value/Classification | Precautionary Statements |
| Chemical Name | This compound | - |
| Assumed Physical Hazards | May be a flammable solid. | Keep away from heat, sparks, and open flames.[1] |
| Assumed Health Hazards | May cause skin and eye irritation.[7][8] Potential for acute toxicity if ingested or inhaled.[1] May cause respiratory irritation.[7][8] | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8] |
| Assumed Environmental Hazards | Assumed to be harmful to aquatic life. | Avoid release to the environment.[1][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 4-Phenylthiazole-2-carboxylic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Phenylthiazole-2-carboxylic acid. The following procedures are based on established safety protocols for thiazole derivatives and carboxylic acids to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. For prolonged contact, consider double-gloving.[1][2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust.[2] |
| Footwear | Closed-toe shoes | - | Protects feet from spills and falling objects.[2] |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and laundered before reuse.[4][5]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[1]
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4]
-
Spill:
-
For minor spills, ensure adequate ventilation and wear appropriate PPE.[6] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6] Acid spills can be neutralized with sodium bicarbonate.[6]
-
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[6]
-
Disposal Plan:
-
Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.[2]
-
Container Disposal: Handle empty containers as you would the product itself.[2]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
